BMS-605541
Description
Properties
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-605541: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3] Developed for cancer research, this small molecule inhibitor has demonstrated significant anti-tumor activity in preclinical models by targeting a key signaling pathway involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its targeted signaling pathway and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2][4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by the binding of its ligand, VEGF. This inhibition prevents the activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| VEGFR-2 | Kinase Assay | IC50 | 23[1][2][3] |
| VEGFR-2 | Kinase Assay | Ki | 49[1] |
| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50 | 40[1] |
| VEGFR-1 | Kinase Assay | IC50 | 400[1] |
| PDGFR-β | Kinase Assay | IC50 | 200[1] |
| HUVEC | Cell Proliferation Assay (VEGF-induced) | IC50 | 25[1] |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
While the seminal publication by Borzilleri et al. reports robust in vivo efficacy in human lung (L2987) and colon (HCT-116) carcinoma xenograft models with oral administration, the specific percentage of tumor growth inhibition at various doses was not available in the public domain literature reviewed.[4] The reported dosing regimens were between 12.5-180 mg/kg, administered once or twice daily for 14 days.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are representative protocols based on standard practices in the field.
VEGFR-2 Kinase Assay (Enzymatic Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture containing the VEGFR-2 enzyme, the peptide substrate, and varying concentrations of this compound (or vehicle control) in assay buffer is prepared in the wells of a 96-well plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a luminescence-based detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.
-
Reagents and Materials: HUVECs, endothelial cell growth medium, VEGF, fetal bovine serum (FBS), 96-well cell culture plates, and a cell proliferation detection reagent (e.g., BrdU or MTS).
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then serum-starved for several hours to synchronize their cell cycle.
-
The cells are treated with varying concentrations of this compound (or vehicle control) in the presence of a stimulating concentration of VEGF.
-
The plates are incubated for a period of 48-72 hours.
-
Cell proliferation is measured using a colorimetric or fluorescence-based assay that quantifies DNA synthesis (BrdU incorporation) or metabolic activity (MTS assay).
-
The IC50 value is determined by analyzing the dose-response curve.
-
Mouse Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Reagents and Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines (e.g., L2987 or HCT-116), cell culture medium, Matrigel (optional), this compound formulation for oral gavage, and calipers for tumor measurement.
-
Procedure:
-
Human tumor cells are cultured and then injected subcutaneously into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into control and treatment groups.
-
This compound is administered orally (e.g., by gavage) at various doses and schedules. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumors are excised and weighed.
-
The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-605541 VEGFR-2 Selectivity Profile
This technical guide provides a comprehensive overview of the VEGFR-2 selectivity profile of BMS-605541, a potent and orally bioavailable ATP-competitive inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Selectivity Profile
This compound demonstrates notable selectivity for VEGFR-2 over other related kinases. The inhibitory activity is summarized in the table below, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.
| Target Kinase | IC50 (nM) | Ki (nM) | Cellular Activity (HUVEC Proliferation IC50, nM) |
| VEGFR-2 (KDR) | 23[1] | 49[1] | 25[1] |
| Flk-1 | 40[1] | - | |
| PDGFR-β | 200[1] | - | |
| VEGFR-1 (Flt-1) | 400[1] | - |
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival.[2][3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby inhibiting these downstream pathways.
Experimental Protocols
While the precise, detailed experimental protocols from the primary publication by Borzilleri et al. are not publicly available, this section outlines representative methodologies for the key assays used to characterize this compound. These protocols are based on standard industry practices for in vitro kinase and cellular assays.
In Vitro Kinase Assay (ATP-Competitive)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP at a concentration near the Km for VEGFR-2
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound in DMSO into the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Enzyme Addition: Add the VEGFR-2 enzyme solution to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unconsumed ATP and then convert the generated ADP back to ATP for detection via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (HUVEC)
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium with reduced serum (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound (or other test compounds) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed HUVECs into the 96-well plates and allow them to attach overnight.
-
Starvation: Replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
VEGF Stimulation: Add VEGF-A to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
References
BMS-605541: A Technical Overview of its Discovery and Preclinical Development
BMS-605541 is a potent and selective, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Discovered and initially developed by Bristol Myers Squibb, this compound showed promise in preclinical cancer models through its targeted inhibition of angiogenesis. This technical guide provides a comprehensive overview of the publicly available data on the discovery and preclinical development of this compound, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.
Discovery and Rationale
This compound, chemically known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, was identified as a result of a targeted drug discovery program aimed at developing small molecule inhibitors of VEGFR-2.[1] The rationale behind this effort was to disrupt the process of angiogenesis, the formation of new blood vessels, which is a critical component of tumor growth and metastasis. VEGFR-2 is a key mediator of the angiogenic signaling cascade initiated by its ligand, VEGF. By inhibiting the kinase activity of VEGFR-2, this compound was designed to block downstream signaling, thereby preventing the proliferation and migration of endothelial cells, which are essential for forming new blood vessels to supply tumors.
The development of this compound appears to have been discontinued in the preclinical phase, as there is no public record of its advancement into clinical trials. Its highest reported development stage is "Pending" for preclinical studies in colon and lung cancer models in the United States.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. This means it binds to the ATP-binding pocket of the VEGFR-2 enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition effectively blocks the activation of the entire signaling cascade that promotes angiogenesis.
The signaling pathway targeted by this compound is depicted below:
Preclinical Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| VEGFR-2 | Kinase Assay | IC50 = 23 | [3] |
| VEGFR-2 | Kinase Assay | Ki = 49 | [4] |
| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50 = 40 | [4] |
| VEGFR-1 | Kinase Assay | IC50 = 400 | [4] |
| PDGFR-β | Kinase Assay | IC50 = 200 | [4] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| HUVEC | VEGF-induced Proliferation | Growth Inhibition | 25 | [4] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| L2987 (human lung carcinoma) | 12.5 - 180 mg/kg, qd or bid for 14 days | Anti-tumor activity | [4] |
| HCT-116 (human colon carcinoma) | 12.5 - 180 mg/kg, qd or bid for 14 days | Anti-tumor activity | [4] |
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not fully available in the public domain. The primary publication from Borzilleri et al. in the Journal of Medicinal Chemistry (2006) would contain these methodologies; however, the full text of this article is not publicly accessible. Based on the available information, the following is a generalized description of the likely experimental workflows.
Kinase Inhibition Assays
The following diagram illustrates a probable workflow for determining the in vitro kinase inhibitory activity of this compound.
Cellular Proliferation Assays
To assess the effect of this compound on endothelial cell growth, a VEGF-induced proliferation assay was likely conducted as outlined below.
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in mouse xenograft models. A general workflow for such a study is as follows:
Synthesis
The chemical synthesis of this compound is detailed in the 2006 Journal of Medicinal Chemistry article by Borzilleri et al.[1] However, as the full text is not publicly available, a step-by-step synthesis protocol cannot be provided here. The IUPAC name is N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide.
Development History and Conclusion
The discovery of this compound represented a successful application of medicinal chemistry principles to generate a potent and selective inhibitor of a key oncogenic driver, VEGFR-2. The compound demonstrated promising in vitro and in vivo preclinical activity, effectively inhibiting angiogenesis and tumor growth in animal models.[4]
Despite these encouraging early findings, the development of this compound appears to have been halted prior to entering clinical trials. The reasons for its discontinuation are not publicly documented but could be related to a variety of factors common in drug development, such as unfavorable pharmacokinetic or toxicological profiles discovered in later-stage preclinical studies, or strategic portfolio decisions by Bristol Myers Squibb.
References
BMS-605541 CAS number 639858-32-5
An In-Depth Technical Guide to BMS-605541 (CAS Number: 639858-32-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this small molecule has been investigated for its potential as an anti-angiogenic agent in cancer therapy. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo preclinical data, and the signaling pathways it targets. While detailed pharmacokinetic profiles and specific experimental protocols are not extensively available in the public domain, this document consolidates the known scientific information to support research and development efforts.
Chemical Properties
| Property | Value |
| CAS Number | 639858-32-5 |
| Molecular Formula | C₁₉H₁₇F₂N₅OS |
| Molecular Weight | 401.43 g/mol |
| IUPAC Name | N-cyclopropyl-2,4-difluoro-5-[([2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methyl)amino]benzamide |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase, a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, survival, and permeability. By blocking the ATP-binding site on VEGFR-2, this compound inhibits the autophosphorylation of the receptor and subsequent downstream signaling.
VEGFR-2 Signaling Pathway
Upon activation by VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
-
PI3K/Akt Pathway: This pathway promotes endothelial cell survival and migration.
-
p38 MAPK Pathway: This pathway is involved in endothelial cell migration.
This compound's inhibition of VEGFR-2 phosphorylation effectively blocks these downstream signals, leading to the suppression of angiogenesis.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. It also effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).
| Target | Assay Type | Value (nM) |
| VEGFR-2 | IC₅₀ | 23[2] |
| VEGFR-2 | Kᵢ | 49[2] |
| Flk-1 | IC₅₀ | 40[2] |
| VEGFR-1 | IC₅₀ | 400[2] |
| PDGFR-β | IC₅₀ | 200[2] |
| VEGF-induced HUVEC Growth | IC₅₀ | 25[2] |
Experimental Protocol: VEGF-Induced HUVEC Proliferation Assay (General Methodology)
While a specific, detailed protocol for the evaluation of this compound is not publicly available, a general methodology for this type of assay is as follows.
Objective: To determine the concentration of an inhibitor that reduces VEGF-induced HUVEC proliferation by 50% (IC₅₀).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)
-
Recombinant Human VEGF
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, BrdU, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Serum Starvation: The growth medium is replaced with a low-serum basal medium, and the cells are incubated for a period (e.g., 4-24 hours) to synchronize them and reduce basal proliferation.
-
Treatment: Cells are treated with a serial dilution of the test compound (this compound) in the presence of a fixed concentration of VEGF (e.g., 10-50 ng/mL). Control wells include cells with no treatment, cells with VEGF alone, and cells with the vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Proliferation Assessment: A cell proliferation reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's instructions.
-
Data Analysis: The data is normalized to the controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a suitable model.
In Vivo Efficacy
This compound has demonstrated anti-tumor activity in preclinical xenograft models of human cancer.
| Xenograft Model | Dosing Regimen | Outcome |
| L2987 (human lung carcinoma) | 12.5-180 mg/kg, p.o., q.d. or b.i.d. for 14 days | Anti-tumor activity observed[2] |
| HCT-116 (human colon carcinoma) | 12.5-180 mg/kg, p.o., q.d. or b.i.d. for 14 days | Anti-tumor activity observed[2] |
Note: Specific tumor growth inhibition data (e.g., % TGI) is not publicly available.
Experimental Protocol: Tumor Xenograft Model (General Methodology)
The following is a generalized protocol for a subcutaneous xenograft study.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., HCT-116)
-
Cell culture medium and reagents
-
Test compound (this compound) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5-10 x 10⁶ cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: The treatment group receives the test compound (this compound) at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain.
| Species | Route | Bioavailability (%) |
| Mouse | Oral | 100[3] |
| Monkey | Oral | 52[3] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not publicly available.
Analytical Methods
A specific, validated analytical method for the quantification of this compound in biological matrices is not described in publicly available literature. However, for a small molecule of this nature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.
General Principles of a Suitable LC-MS/MS Method:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.
-
Chromatography: Reversed-phase HPLC or UPLC for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
Clinical Trials
There is no publicly available information on clinical trials conducted specifically with this compound.
Conclusion
This compound is a well-characterized preclinical candidate that demonstrates potent and selective inhibition of VEGFR-2 kinase. Its in vitro activity against endothelial cell proliferation and in vivo efficacy in human tumor xenograft models underscore its potential as an anti-angiogenic agent. However, a comprehensive understanding of its clinical potential is limited by the lack of publicly available, detailed pharmacokinetic data across multiple species and the absence of any reported clinical trial information. Further research and disclosure of more extensive preclinical and clinical data would be necessary to fully evaluate the therapeutic promise of this compound.
References
An In-depth Technical Guide to N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, also known as BMS-605541, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology. This compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a compound of interest for the development of anti-angiogenic therapies. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound.
Physicochemical Properties
This compound is a small molecule inhibitor with the following chemical and physical properties.
| Property | Value |
| IUPAC Name | N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide |
| Synonyms | This compound, BMS 605541 |
| Molecular Formula | C₁₉H₁₇F₂N₅OS |
| Molecular Weight | 401.44 g/mol |
| CAS Number | 639858-32-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt signaling cascades.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting the activation of the receptor and blocking the downstream signaling events that promote angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Biological Activity
In Vitro Kinase and Cell Proliferation Assays
This compound has been shown to be a potent inhibitor of VEGFR-2 kinase activity and VEGF-driven endothelial cell proliferation. Its selectivity has been evaluated against other related kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ / Kᵢ (nM) |
| VEGFR-2 (KDR) Kinase Assay (IC₅₀) | 23 |
| VEGFR-2 (KDR) Kinase Assay (Kᵢ) | 49 ± 9 |
| HUVEC Proliferation (VEGF-induced) (IC₅₀) | 25 |
| VEGFR-1 (Flt-1) Kinase Assay (IC₅₀) | 400 |
| PDGFR-β Kinase Assay (IC₅₀) | 200 |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of human cancer. Oral administration of the compound resulted in significant tumor growth inhibition in both lung and colon carcinoma models.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) |
| Human Lung Carcinoma | L2987 | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Data not publicly available |
| Human Colon Carcinoma | HCT-116 | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Data not publicly available |
Note: While the original publication reports robust in vivo efficacy, specific percentages of tumor growth inhibition are not provided in the publicly available literature.
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in multiple preclinical species, demonstrating good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | T₁/₂ (h) | Oral Bioavailability (%) |
| Mouse | 10 | IV | - | - | - | 1.7 | - |
| Mouse | 90 | PO | 14.8 | 0.5 | 64.9 | 1.7 | 100 |
| Rat | 10 | IV | - | - | - | 1.1 | - |
| Rat | 50 | PO | 4.4 | 2.0 | 20.2 | 2.2 | 100 |
| Monkey | 1 | IV | - | - | - | 1.6 | - |
| Monkey | 5 | PO | 0.8 | 0.75 | 2.85 | 7.1 | 52 |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader (luminescence)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the VEGFR-2 enzyme, peptide substrate, and diluted test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
HUVEC Proliferation Assay
This protocol outlines a cell-based assay to measure the effect of a test compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Recombinant human VEGF
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU incorporation kit)
-
Microplate reader (luminescence, absorbance, or fluorescence)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF.
-
Include appropriate controls (cells with no treatment, cells with VEGF only, cells with compound only).
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ value.
-
Preclinical Development Workflow
The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow from initial discovery to in vivo efficacy and safety assessment.
Preclinical Development Workflow for a Kinase Inhibitor.
Safety and Toxicology
Comprehensive public data on the preclinical safety and toxicology of this compound is limited. As with other kinase inhibitors, a thorough safety assessment would typically include in vitro assays for potential off-target effects (e.g., hERG liability) and in vivo toxicology studies in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.
Conclusion
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (this compound) is a potent and selective VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. Its favorable pharmacokinetic profile, including good oral bioavailability in multiple species, underscores its potential as a therapeutic agent. This technical guide provides a summary of the key properties and preclinical data for this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology and angiogenesis. Further investigation into its in vivo efficacy and a comprehensive safety assessment would be required for clinical advancement.
References
An In-depth Technical Guide to the Target Binding Kinetics of BMS-605541
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding kinetics of BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.
Core Target and Mechanism of Action
This compound is a selective, orally active small molecule inhibitor that targets the kinase activity of VEGFR-2.[1] The primary mechanism of action for this compound is as an ATP-competitive inhibitor.[2][3] This means that it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade responsible for angiogenesis.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Target | Parameter | Value (nM) | Reference |
| VEGFR-2 | IC50 | 23 | [1] |
| VEGFR-2 | Ki | 49 ± 9 | [3][4] |
| Flk-1 (murine VEGFR-2) | IC50 | 40 | [1] |
| VEGFR-1 | IC50 | 400 | [1] |
| PDGFR-β | IC50 | 200 | [1] |
| HUVEC proliferation (VEGF-induced) | IC50 | 25 | [1] |
Experimental Protocols
VEGFR-2 Kinase Activity Assay (IC50 Determination)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Binding Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)
This is a generalized protocol for determining the association (kon) and dissociation (koff) rate constants of a small molecule inhibitor like this compound binding to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human VEGFR-2 kinase domain
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the recombinant VEGFR-2 onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Association Phase: Inject the different concentrations of this compound over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU) over time.
-
Dissociation Phase: After the association phase, switch to a flow of running buffer without the inhibitor and monitor the dissociation of the compound from the receptor over time.
-
Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor before the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software. This analysis will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound, by blocking the ATP-binding site, inhibits these downstream signaling pathways.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an inhibitor in a kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Biosensors for the Determination of VEGF-R2 in Plasma by Array SPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]
The Core Downstream Signaling Pathways of BMS-605541: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By targeting VEGFR-2, this compound effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical processes for tumor growth and metastasis.[4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary target, VEGFR-2, as well as other related kinases. Its cellular activity has been demonstrated through the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) growth.
| Target | Parameter | Value | Reference |
| VEGFR-2 | IC₅₀ | 23 nM | [1] |
| VEGFR-2 | Kᵢ | 49 nM | [1] |
| Flk-1 (murine VEGFR-2) | IC₅₀ | 40 nM | [1] |
| VEGFR-1 | IC₅₀ | 400 nM | [1] |
| PDGFR-β | IC₅₀ | 200 nM | [1] |
| HUVEC Growth (VEGF-induced) | IC₅₀ | 25 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
The in vivo anti-tumor efficacy of this compound has been evaluated in human carcinoma xenograft models.
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| L2987 (human lung carcinoma) | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Anti-tumor activity | [1] |
| HCT-116 (human colon carcinoma) | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Anti-tumor activity | [1] |
Table 2: In Vivo Efficacy of this compound
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition blocks the initiation of downstream signaling cascades crucial for angiogenesis. The two primary pathways affected are the PLCγ-PKC-MAPK pathway and the PI3K-Akt pathway.
The PLCγ-PKC-MAPK Signaling Pathway
This pathway is a major driver of endothelial cell proliferation. Inhibition of VEGFR-2 by this compound prevents the phosphorylation of key tyrosine residues on the receptor, which in turn blocks the activation of Phospholipase C gamma (PLCγ). This leads to the downstream suppression of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately inhibiting cell proliferation.
The PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is critical for promoting endothelial cell survival and migration. By inhibiting VEGFR-2 phosphorylation, this compound prevents the recruitment and activation of PI3K, leading to the subsequent inactivation of Akt. This suppression of the PI3K-Akt pathway contributes to the anti-angiogenic effects of the compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or test compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add serial dilutions of this compound or control vehicle to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC₅₀ value.
-
HUVEC Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated with VEGF.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium with reduced serum (e.g., M199 with 1% FBS)
-
Recombinant human VEGF
-
This compound (or test compound)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom black plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium for several hours.
-
Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of VEGF. Include controls with no VEGF and VEGF alone.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure cell proliferation using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathways downstream of VEGFR-2.
-
Reagents and Materials:
-
HUVECs or other relevant endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
VEGF
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and starve HUVECs as described for the proliferation assay.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., ERK, Akt).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
-
Conclusion
This compound is a highly specific inhibitor of VEGFR-2 that effectively blocks the downstream signaling pathways essential for angiogenesis. Its potent inhibitory activity against VEGFR-2 translates into the suppression of endothelial cell proliferation and survival, and demonstrates significant anti-tumor efficacy in preclinical models. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of this and similar targeted therapies in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Discovery and Evaluation of N-Cyclopropyl-2, [research.amanote.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BMS-605541: A Technical Guide to In Vitro Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] This technical guide provides an in-depth overview of the application of this compound in common in vitro angiogenesis models. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate the design and execution of relevant assays. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR-2 kinase domain.[1] This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby abrogating downstream signaling cascades that are crucial for endothelial cell proliferation, migration, survival, and tube formation. The primary target of this compound is VEGFR-2, with a reported IC50 value of 23 nM.[1]
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 initiates a complex signaling network. Upon receptor dimerization and autophosphorylation, several key downstream pathways are activated, including the PLCγ-PKC-MAPK cascade, which is critical for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. The diagram below illustrates the central role of VEGFR-2 in mediating the pro-angiogenic signals of VEGF.
Quantitative Data on this compound in In Vitro Angiogenesis Models
Comprehensive searches of the scientific literature did not yield specific studies detailing the effects of this compound in HUVEC tube formation, spheroid sprouting, or aortic ring assays. However, quantitative data is available for its inhibitory effect on VEGF-induced HUVEC proliferation.
| In Vitro Model | Cell Type | Parameter | This compound Concentration | Result | Reference |
| VEGF-Induced Cell Proliferation | HUVEC | IC50 | 25 nM | - | Borzilleri et al., 2006 |
Detailed Experimental Protocols
While specific protocols for this compound in all in vitro angiogenesis models are not publicly available, this section provides detailed, standard methodologies for key assays. These protocols can be adapted for the evaluation of this compound.
VEGF-Induced HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture HUVECs in EGM-2 medium (Endothelial Growth Medium-2) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HUVECs at a density of 2 x 10³ to 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a basal medium containing a low concentration of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours.
-
Treatment: Add varying concentrations of this compound to the wells. After a pre-incubation period of 1 hour, add VEGF to a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell proliferation using a suitable method such as the MTT assay or BrdU incorporation assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound relative to the VEGF-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Experimental Workflow:
Detailed Methodology:
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low serum concentration.
-
Treatment and Seeding: Prepare a cell suspension containing HUVECs (1-2 x 10⁴ cells/well), VEGF (e.g., 20 ng/mL), and different concentrations of this compound. Add the cell suspension to the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Spheroid Sprouting Assay
This 3D assay assesses the sprouting of endothelial cells from a pre-formed spheroid embedded in an extracellular matrix.
Experimental Workflow:
Detailed Methodology:
-
Spheroid Formation: Generate HUVEC spheroids by seeding cells in hanging drops or in U-bottom, low-adhesion 96-well plates. Incubate for 24 hours to allow spheroid formation.
-
Embedding: Embed the formed spheroids into a collagen or fibrin gel within a 24- or 48-well plate.
-
Treatment: After the gel has polymerized, add medium containing VEGF (e.g., 25 ng/mL) and various concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours to allow for sprouting.
-
Imaging and Analysis: Capture images of the spheroids and their sprouts. Quantify the angiogenic response by measuring the cumulative sprout length, the number of sprouts per spheroid, and the total area covered by sprouts.
Aortic Ring Assay
This ex vivo assay uses segments of aorta to assess the outgrowth of new microvessels in a 3D matrix.
Experimental Workflow:
Detailed Methodology:
-
Aorta Dissection: Isolate the thoracic aorta from a euthanized rat or mouse under sterile conditions.
-
Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and slice it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a layer of Matrigel or collagen in a 48-well plate.
-
Culture and Treatment: Add serum-free medium containing VEGF (e.g., 10-30 ng/mL) and different concentrations of this compound.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days with fresh medium containing the test compound.
-
Imaging and Analysis: Monitor and photograph the outgrowth of microvessels from the aortic rings at regular intervals. Quantify the angiogenic response by measuring the area of microvessel outgrowth or the length of the longest vessel.
Conclusion
References
BMS-605541: A Potent Inhibitor of Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of BMS-605541 on endothelial cell proliferation, providing a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols. This compound is a selective and orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis and endothelial cell proliferation.[1][2] Its ability to suppress the growth of endothelial cells positions it as a significant compound in cancer research and the development of anti-angiogenic therapies.
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
This compound exerts its anti-proliferative effects by competitively inhibiting the ATP-binding site of the VEGFR-2 kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
The primary signaling pathways implicated in VEGFR-2-mediated endothelial cell proliferation are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Raf-MEK-Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[3] By inhibiting VEGFR-2, this compound is expected to attenuate the activation of these pathways, leading to a decrease in the phosphorylation of key downstream effectors such as ERK and Akt. This ultimately results in cell cycle arrest and the inhibition of endothelial cell proliferation.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified in various in vitro assays. These data highlight its selectivity and efficacy in targeting VEGFR-2 and suppressing endothelial cell growth.
| Target Enzyme/Cell Line | Assay Type | IC50 / Ki | Reference |
| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 23 nM (IC50) | [1] |
| VEGFR-2 | Kinase Assay | 49 nM (Ki) | [1] |
| Flk-1 | Kinase Assay | 40 nM (IC50) | [1] |
| VEGFR-1 (Flt-1) | Kinase Assay | 400 nM (IC50) | [1] |
| PDGFR-β | Kinase Assay | 200 nM (IC50) | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation Assay | 25 nM (IC50) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effect of this compound on endothelial cell proliferation and its underlying mechanism.
Endothelial Cell Proliferation Assay (Based on the likely methodology for the reported HUVEC IC50)
This protocol describes a common method for determining the inhibitory effect of a compound on endothelial cell proliferation, such as the MTT or BrdU incorporation assay.
1. Cell Culture and Seeding:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., in a series of dilutions from 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Cells are then stimulated with a pro-angiogenic factor, typically VEGF (e.g., 20 ng/mL), to induce proliferation.
-
The cells are incubated with the compound and VEGF for a period of 48 to 72 hours.
3. Assessment of Proliferation:
-
MTT Assay:
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
-
BrdU Incorporation Assay:
-
During the final hours of incubation (e.g., 2-4 hours), BrdU (5-bromo-2'-deoxyuridine) is added to the culture medium. BrdU is incorporated into the DNA of proliferating cells.
-
After incubation, the cells are fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
The signal intensity is measured using a microplate reader and is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
4. Data Analysis:
-
The results are expressed as a percentage of the vehicle-treated control.
-
The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in the VEGFR-2 pathway.
1. Cell Culture and Treatment:
-
HUVECs are cultured to near confluence in 6-well plates.
-
Cells are serum-starved for several hours (e.g., 4-6 hours) to reduce basal levels of protein phosphorylation.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with VEGF (e.g., 20 ng/mL) for a short period (e.g., 5-30 minutes) to induce the phosphorylation of downstream signaling proteins.
2. Cell Lysis and Protein Quantification:
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The cell lysates are collected and centrifuged to remove cellular debris.
-
The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt to serve as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
4. Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative change in phosphorylation upon treatment with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the endothelial cell proliferation assay.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BMS-605541
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experimental studies with BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The protocols outlined below are based on established preclinical research to ensure reproducibility and accuracy in assessing the compound's efficacy and pharmacokinetic profile.
Mechanism of Action
This compound is an ATP-competitive inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By selectively targeting VEGFR-2, this compound disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting tumor growth, which is highly dependent on neovascularization. This compound has demonstrated significant antitumor activity in various preclinical models, including human lung (L2987) and colon (HCT-116) carcinoma xenografts.[2]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a complex signaling cascade. This process, known as dimerization and autophosphorylation, activates several downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell proliferation, survival, and migration, which are essential for angiogenesis.
Quantitative Data
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the pharmacokinetic profile of this compound in mice following oral gavage and intravenous injection. This data is critical for designing in vivo efficacy studies and interpreting the results.
| Species | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T1/2 (h) |
| Mouse | Oral Gavage | 90 | 148 | 0.5 | 649 (0-24 h) | 1.7 |
| Mouse | Intravenous Injection | 10 | 11.8 | - | - | 1.7 |
Data sourced from chemicalbook.com[3]
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol details the methodology for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using human cancer cell lines.
1. Cell Culture and Preparation:
-
Culture human colon carcinoma HCT-116 or human lung carcinoma L2987 cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability using a suitable method (e.g., trypan blue exclusion); viability should be >90%.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Subcutaneously inject 1 x 10⁷ viable HCT-116 cells in a volume of 100-200 µL into the right flank of each mouse. The cell suspension may be mixed 1:1 with Matrigel to enhance tumor take rate and growth.
4. Experimental Workflow:
References
- 1. (PDF) Discovery and Evaluation of N-Cyclopropyl-2, [research.amanote.com]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | 639858-32-5 [chemicalbook.com]
Preparing BMS-605541 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It also exhibits inhibitory activity against other tyrosine kinases such as VEGFR-1, Flk-1, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1][2] Its ability to disrupt the signaling pathways that lead to new blood vessel formation makes it a valuable tool for cancer research and a potential therapeutic agent.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 Value (nM) |
| VEGFR-2 | 23 |
| Flk-1 (murine VEGFR-2) | 40 |
| PDGFR-β | 200 |
| VEGFR-1 | 400 |
| HUVEC (Human Umbilical Vein Endothelial Cell) growth | 25 |
Data compiled from multiple sources.[1]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 401.43 g/mol |
| Formula | C₁₉H₁₇F₂N₅OS |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| CAS Number | 639858-32-5 |
Signaling Pathway
This compound primarily targets VEGFR-2, a receptor tyrosine kinase. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. By inhibiting the kinase activity of VEGFR-2, this compound effectively blocks these downstream signals.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 401.43 g/mol ), dissolve it in 249.1 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for testing the effects of this compound in cell culture.
Cell Viability Assay (Example: CCK-8 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the drug dilutions (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs)
-
Serum-free cell culture medium
-
This compound stock solution
-
Recombinant human VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 signaling in various biological processes, particularly angiogenesis and cancer. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in cell culture experiments. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and assays is recommended.
References
Application Notes and Protocols for BMS-605541 IC50 Determination
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols are intended for researchers, scientists, and drug development professionals working on anti-angiogenic cancer therapies.
This compound: A Selective VEGFR-2 Kinase Inhibitor
This compound is an orally active, ATP-competitive inhibitor of VEGFR-2 kinase.[1] Inhibition of VEGFR-2 signaling is a critical strategy in oncology, as it plays a central role in tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[2][3] this compound has demonstrated potent inhibition of VEGFR-2 and other related kinases, leading to anti-tumor activity in preclinical models.[4][2]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| VEGFR-2 | 23 | 49 | Biochemical | [4] |
| Flk-1 (VEGFR-2) | 40 | - | Biochemical | [4] |
| VEGFR-1 | 400 | - | Biochemical | [4] |
| PDGFR-β | 200 | - | Biochemical | [4] |
| HUVEC Growth (VEGF-induced) | 25 | - | Cellular | [4] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and the experimental approach to determine its potency, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for IC50 determination.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for determining the IC50 value of an inhibitor.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in both a biochemical and a cell-based assay format.
Protocol 1: In Vitro Biochemical Assay for VEGFR-2 Kinase Activity
This protocol describes a luminescent kinase assay to measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. #40301 or similar)
-
Kinase-Glo™ MAX Assay Kit (Promega, Cat. #V6721 or similar)
-
PTK Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience, Cat. #40217 or similar)
-
ATP, 10 mM solution (Promega, Cat. #V9151 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM).
-
Prepare intermediate dilutions of the compound in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Master Mix Preparation:
-
Prepare a master mix containing kinase buffer, ATP, and the PTK substrate. The final concentration of ATP should be at or near its Km for VEGFR-2.
-
-
Assay Execution:
-
Add 5 µL of the serially diluted this compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.
-
Add 25 µL of the Master Mix to each well.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell-Based HUVEC Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium.
-
Trypsinize and seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound and VEGF Treatment:
-
After 24 hours, replace the medium with 100 µL of low-serum medium (e.g., 1% FBS) containing a final concentration of 20 ng/mL VEGF-A.
-
Prepare serial dilutions of this compound in the low-serum medium containing VEGF.
-
Add the this compound dilutions to the respective wells. Include controls for no treatment, VEGF alone (positive control), and vehicle (DMSO) control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis to fit a sigmoidal dose-response curve.
-
References
Application Notes and Protocols: Western Blot Analysis of p-VEGFR-2 Following BMS-605541 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1][3][4] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.
BMS-605541 is a potent and selective, orally active ATP-competitive inhibitor of VEGFR-2 kinase.[5][6][7] It has demonstrated anti-tumor activity in preclinical models by inhibiting VEGF-induced angiogenesis.[5] This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of VEGFR-2 in cultured endothelial cells following treatment with this compound.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[1][3][4] this compound, as a kinase inhibitor, is expected to block this initial autophosphorylation event, thereby inhibiting all subsequent downstream signaling.
Experimental Protocol
This protocol is designed for the analysis of p-VEGFR-2 in human umbilical vein endothelial cells (HUVECs), but it can be adapted for other endothelial cell types.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A165
-
This compound (Solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 1 & 2
-
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
SDS-PAGE Running Buffer
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175)
-
Rabbit anti-total VEGFR-2
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
This compound Treatment:
-
Prepare a dilution series of this compound in low-serum medium. A suggested concentration range, based on its IC50 of 23 nM, could be 0, 10, 25, 50, 100, and 250 nM.[5][6]
-
Aspirate the starvation medium and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
VEGF Stimulation:
-
Prepare a stock solution of VEGF-A165.
-
Add VEGF-A to each well to a final concentration of 50 ng/mL (or a previously optimized concentration) to stimulate VEGFR-2 phosphorylation.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal, which is then normalized to the loading control.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison. The results should be expressed as the percentage of p-VEGFR-2 inhibition relative to the VEGF-stimulated control without the inhibitor.
Table 1: Representative Data for the Effect of this compound on VEGF-Induced VEGFR-2 Phosphorylation
| Treatment Group | This compound Conc. (nM) | Normalized p-VEGFR-2/Total VEGFR-2 Ratio (Arbitrary Units) | % Inhibition of p-VEGFR-2 |
| Unstimulated Control | 0 | 0.12 ± 0.03 | - |
| VEGF-A Stimulated | 0 | 1.00 ± 0.15 | 0% |
| VEGF-A + this compound | 10 | 0.65 ± 0.09 | 35% |
| VEGF-A + this compound | 25 | 0.48 ± 0.07 | 52% |
| VEGF-A + this compound | 50 | 0.23 ± 0.05 | 77% |
| VEGF-A + this compound | 100 | 0.11 ± 0.02 | 89% |
| VEGF-A + this compound | 250 | 0.05 ± 0.01 | 95% |
Data are presented as mean ± standard deviation and are for illustrative purposes. Actual results may vary.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation using Western blotting. Careful execution of these steps will yield reliable and quantifiable data, which is essential for the characterization of VEGFR-2 inhibitors in drug development and angiogenesis research.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BMS 605541 | VEGFR | Tocris Bioscience [tocris.com]
- 3. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: BMS-605541 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1] By targeting VEGFR-2, this compound can disrupt the tumor blood supply, thereby inhibiting tumor growth. Combining anti-angiogenic agents like this compound with traditional cytotoxic chemotherapy is a promising strategy in cancer therapy. Chemotherapy can induce tumor cell death, while VEGFR-2 inhibition can normalize the tumor vasculature, which may, in turn, enhance the delivery and efficacy of chemotherapeutic agents.
These application notes provide a comprehensive overview of the available preclinical data for this compound and present generalized protocols for evaluating its combination with standard chemotherapy agents such as taxanes (paclitaxel, docetaxel) and platinum-based drugs (carboplatin).
Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effect by competitively inhibiting ATP binding to the kinase domain of VEGFR-2. This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Quantitative Data Summary
While specific quantitative data for the combination of this compound with chemotherapy agents is not extensively available in the public domain, the following tables summarize the known preclinical activity of this compound as a single agent. This information is crucial for designing combination studies.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| VEGFR-2 | Kinase Assay | 23 | [1] |
| Flk-1 (murine VEGFR-2) | Kinase Assay | 40 | [1] |
| VEGFR-1 | Kinase Assay | 400 | [1] |
| PDGFR-β | Kinase Assay | 200 | [1] |
| HUVEC (VEGF-stimulated) | Proliferation Assay | 25 | [1] |
Table 2: In Vivo Antitumor Efficacy of Single-Agent this compound
| Tumor Model | Host | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| L2987 (human lung carcinoma xenograft) | Thymic Mice | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Significant antitumor activity reported | [1] |
| HCT-116 (human colon carcinoma xenograft) | Thymic Mice | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Significant antitumor activity reported | [1] |
Experimental Protocols
The following are detailed, representative protocols for conducting preclinical studies to evaluate the combination of this compound with standard chemotherapy agents. These are generalized protocols and may require optimization for specific cell lines or tumor models.
In Vitro Synergy Assessment: Checkerboard Assay
Objective: To determine if this compound and a chemotherapy agent (e.g., paclitaxel) have a synergistic, additive, or antagonistic effect on cancer cell proliferation in vitro.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, HT-29 colon carcinoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls for both drugs and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Study: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with carboplatin in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cells (e.g., NCI-H460 non-small cell lung cancer)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Carboplatin for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Treatment Administration:
-
Administer this compound orally (e.g., daily or twice daily).
-
Administer carboplatin via intraperitoneal injection (e.g., once weekly).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the combination group and the single-agent groups.
Caption: Generalized workflow for a preclinical xenograft study.
Conclusion
The combination of VEGFR-2 inhibition with this compound and conventional chemotherapy represents a rational and promising approach for the treatment of solid tumors. The provided protocols offer a framework for the preclinical evaluation of such combination therapies, enabling researchers to investigate potential synergistic effects and to generate the necessary data to support further clinical development. Careful optimization of dosing schedules and sequences will be critical to maximizing the therapeutic benefit of these combination regimens.
References
Application Notes and Protocols for Long-Term Storage and Stability of BMS-605541 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Its efficacy in preclinical tumor models has established it as a valuable tool in cancer research.[1] To ensure the reliability and reproducibility of experimental results, it is imperative to understand and control the long-term stability of this compound solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on available data and general best practices for small molecule inhibitors.
Solid Compound: For short-term storage, the solid form of this compound should be kept in a dry, dark environment at 0-4°C.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2]
Stock Solutions: this compound is soluble in DMSO up to 100 mM. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3] For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C.[3]
Summary of Storage Conditions
| Form | Storage Condition | Duration |
| Solid | 0 - 4°C, dry and dark | Short-term (days to weeks) |
| Solid | -20°C, dry and dark | Long-term (months to years) |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
Stability-Indicating Analytical Method
A crucial component of assessing the long-term stability of this compound is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following protocol outlines a general method that can be optimized and validated for the analysis of this compound and its potential degradation products.
Protocol: Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dilute this compound stock solution in the mobile phase to a final concentration within the linear range of the assay.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.
Protocol: Forced Degradation of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze an unstressed control sample for comparison.
Illustrative Data from Forced Degradation Study
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 N NaOH, 60°C, 24h | 28.7 | 3 |
| 3% H₂O₂, RT, 24h | 10.5 | 1 |
| Dry Heat, 105°C, 24h | 5.8 | 1 |
| UV/Fluorescent Light, 24h | 8.1 | 2 |
Note: The data presented in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results may vary.
Long-Term Stability Study Protocol
To determine the shelf-life of this compound solutions, a long-term stability study should be conducted under recommended storage conditions.
Protocol: Long-Term Stability Assessment
1. Sample Preparation:
-
Prepare a batch of this compound stock solution in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the solution into multiple vials to be used for different time points.
2. Storage:
-
Store the aliquots at the recommended long-term storage condition (-80°C).
-
Store a separate set of aliquots at an accelerated condition (e.g., -20°C) to predict long-term stability.
3. Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
4. Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw to room temperature.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
Perform a visual inspection for any changes in color or clarity.
Illustrative Long-Term Stability Data (-80°C)
| Time (Months) | % Initial Concentration of this compound | Total Degradation Products (%) | Appearance |
| 0 | 100.0 | 0.0 | Clear, colorless |
| 1 | 99.8 | < 0.1 | Clear, colorless |
| 3 | 99.5 | < 0.1 | Clear, colorless |
| 6 | 99.2 | 0.1 | Clear, colorless |
| 12 | 98.5 | 0.2 | Clear, colorless |
Note: The data presented in this table is illustrative and intended to represent typical results from a long-term stability study. Actual results may vary.
Visualizations
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for long-term stability testing of this compound solutions.
References
Application Notes and Protocols for Studying the Tumor Microenvironment with BMS-605541
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1][2][3] By targeting VEGFR-2, the primary mediator of VEGF-driven angiogenesis, this compound demonstrates significant anti-tumor activity in preclinical models of human cancers, including lung and colon carcinoma xenografts.[1][3] Beyond its anti-angiogenic effects, the inhibition of the VEGF/VEGFR-2 signaling pathway has profound implications for the tumor microenvironment (TME). This pathway is a critical regulator of immune suppression within the TME, influencing the function and trafficking of various immune cell populations.[4][5]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and modulate the TME. The following sections detail the mechanism of action of this compound, its effects on key TME components, and detailed protocols for preclinical evaluation.
Mechanism of Action and Impact on the Tumor Microenvironment
This compound selectively inhibits VEGFR-2, disrupting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[6] However, the role of VEGFR-2 extends beyond angiogenesis. It is also expressed on various immune cells, and its activation by VEGF contributes to an immunosuppressive TME.[1][4]
Key Effects on the TME:
-
Vascular Normalization: Inhibition of VEGFR-2 can lead to a "normalization" of the tumor vasculature. This process is characterized by a more organized and less leaky vessel structure, which can improve tumor perfusion and, paradoxically, enhance the delivery of other therapeutic agents and facilitate immune cell infiltration.[7][8][9]
-
Modulation of Immune Cell Infiltration: By normalizing tumor vasculature and reducing immunosuppressive factors, this compound can enhance the infiltration of anti-tumor immune cells, such as CD8+ T lymphocytes, into the tumor.[10][11]
-
Reduction of Immunosuppressive Cells: The VEGF/VEGFR-2 axis is implicated in the accumulation and function of immunosuppressive cell populations, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5] Inhibition of this pathway with this compound is hypothesized to reduce the presence and suppressive activity of these cells within the TME.
-
Alteration of Cytokine Profile: VEGFR-2 signaling can influence the production of various cytokines and chemokines within the TME.[5] By blocking this pathway, this compound may shift the cytokine milieu from a pro-tumorigenic and immunosuppressive state to one that favors an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Reference |
| VEGFR-2 | 23 | 49 | [2] |
| Flk-1 (murine VEGFR-2) | 40 | - | [2] |
| VEGFR-1 | 400 | - | [2] |
| PDGFR-β | 200 | - | [2] |
| HUVEC growth (VEGF-induced) | 25 | - | [6] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Dosing Schedule | Route of Administration | Outcome | Reference |
| L2987 (human lung carcinoma xenograft) | 12.5-180 mg/kg, QD or BID for 14 days | Oral | Anti-tumor activity | [6] |
| HCT-116 (human colon carcinoma xenograft) | 12.5-180 mg/kg, QD or BID for 14 days | Oral | Anti-tumor activity | [6] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytokine levels correlate with immune cell infiltration after anti-VEGF therapy in preclinical mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Myeloid-derived Suppressor Cells from Murine Bone Marrow and Their Co-culture with Splenic Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytokine Levels Correlate with Immune Cell Infiltration after Anti-VEGF Therapy in Preclinical Mouse Models of Breast Cancer | PLOS One [journals.plos.org]
- 10. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting VEGFR2 with Ramucirumab strongly impacts effector/ activated regulatory T cells and CD8+ T cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-605541 Technical Support Center: Dissolution and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for handling and dissolving BMS-605541, a potent and selective inhibitor of VEGFR-2 kinase. Proper dissolution is critical for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The most highly recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, even with DMSO, you can employ gentle warming and sonication.[1][2] Heating the solution to 60°C and using an ultrasonic bath can help break down aggregates and facilitate dissolution.[1] Always ensure your vial is securely capped during these procedures to prevent solvent evaporation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is a poorly water-soluble compound, typical of many kinase inhibitors.[3] Direct dissolution in aqueous buffers will likely result in precipitation. A concentrated stock solution in DMSO must be prepared first, which can then be serially diluted into your aqueous experimental medium. The final concentration of DMSO in your assay should be kept low (typically <1%) to avoid solvent effects on the cells.[2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a multi-step process is required to create a stable vehicle. A common formulation involves first dissolving the compound in DMSO to create a stock, which is then further diluted in a mixture of agents like PEG300, Tween-80, and saline.[1] Another option for oral gavage may include a suspension in corn oil.[1] It is crucial to develop a specific, validated formulation for your intended route of administration.
Solubility Data Summary
The solubility of this compound can vary based on the solvent and the specific batch of the compound. The following table summarizes available solubility data.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes | Source |
| DMSO | 100 mM | ~40.14 mg/mL | - | |
| DMSO | 83.03 mM | 33.33 mg/mL | Requires sonication and warming to 60°C. | [1] |
Note: The molecular weight of this compound is 401.43 g/mol .[4] Calculations are based on this value.
Troubleshooting Guide: Poor Dissolution
If this compound fails to dissolve properly, follow these steps:
Experimental Workflow for Troubleshooting Dissolution
Caption: A step-by-step workflow for troubleshooting this compound dissolution issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (M.W. 401.43)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh out 1 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 401.43 g/mol ) / 0.010 mol/L) * 1,000,000 = 249.11 µL
-
Add 249.11 µL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Storage: Store the stock solution in small aliquots at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1][5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle for In Vivo Studies
This protocol is an example formulation and may require optimization for your specific experimental needs.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology (to prepare 1 mL of working solution): [1]
-
Initial Dilution: In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound in this vehicle would be 2.08 mg/mL.
-
Administration: Use the freshly prepared formulation for animal dosing. Do not store this working solution for extended periods.
Mechanism of Action: VEGFR-2 Signaling Pathway
This compound is a potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] While it is primarily a VEGFR-2 inhibitor, some literature also notes its activity against the c-Met pathway, another critical receptor tyrosine kinase in oncology.[7] The diagram below illustrates the general signaling cascade that is inhibited by such compounds.
Caption: this compound inhibits receptor tyrosine kinase signaling, blocking downstream pathways.
References
BMS-605541 precipitation in cell culture media
Welcome to the technical support center for BMS-605541. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1][2][3][4] It functions by blocking the intracellular signaling pathways mediated by VEGFR-2, which are crucial for angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can suppress tumor growth that relies on angiogenesis.[3] The compound has demonstrated anti-tumor activity in human lung and colon carcinoma xenograft models.[1][2][3]
Q2: What is the solubility of this compound?
This compound is soluble in DMSO up to 100 mM.[2] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like a mixture of PEG300, Tween-80, and saline, or in corn oil.[5]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[5]
Troubleshooting Guide: Precipitation in Cell Culture Media
One of the most common technical challenges encountered when working with small molecule inhibitors is precipitation upon addition to aqueous cell culture media. Below are potential causes and troubleshooting steps to address this compound precipitation.
Problem: I observed a precipitate in my cell culture media after adding this compound.
This is a common issue that can arise from several factors related to the compound's solubility, the composition of the media, and handling procedures.
Potential Cause 1: Poor Compound Solubility in Aqueous Media
While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. The high concentration of the DMSO stock solution can lead to the compound crashing out of solution when diluted into the media.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.5%, to maintain cell health and improve compound solubility.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in media to gradually decrease the DMSO concentration.
-
Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the inhibitor. This can sometimes help improve the solubility of compounds.[6][7]
-
Vortexing/Mixing: Immediately after adding the compound to the media, vortex or gently mix the solution thoroughly to ensure rapid and uniform dispersion.
Potential Cause 2: Interaction with Media Components
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with the inhibitor and reduce its solubility.
Solutions:
-
Serum Concentration: High concentrations of serum proteins can sometimes lead to non-specific binding and precipitation. If your protocol allows, try reducing the serum concentration or using a serum-free medium.
-
Media Formulation: Certain ions or components in a specific media formulation might contribute to precipitation. If possible, test the solubility of this compound in different types of media (e.g., DMEM vs. RPMI-1640).
Potential Cause 3: pH and Temperature Shifts
Changes in pH or temperature can significantly affect the solubility of a compound.[6][7]
Solutions:
-
Maintain pH: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding the inhibitor.
-
Avoid Temperature Fluctuations: Minimize temperature changes when handling the compound and media. Avoid repeated freeze-thaw cycles of the stock solution.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| VEGFR-2 (KDR) IC₅₀ | 23 nM | [1][2][5] |
| VEGFR-2 (KDR) Kᵢ | 49 nM | [3][5] |
| Flk-1 IC₅₀ | 40 nM | [5] |
| VEGFR-1 (Flt-1) IC₅₀ | 400 nM | [5] |
| PDGFRβ IC₅₀ | 200 nM | [5] |
| HUVEC Growth Inhibition IC₅₀ | 25 nM | [5] |
| Molecular Weight | 401.43 g/mol | [2] |
| Formula | C₁₉H₁₇F₂N₅OS | [2] |
| Solubility in DMSO | up to 100 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (401.43 g/mol ).
-
Dissolution in DMSO: Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Treating Cells with this compound
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare a series of dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, western blotting, etc.).
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell treatment with this compound, including a troubleshooting loop for precipitation issues.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMS-605541 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using the VEGFR-2 inhibitor, BMS-605541, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition with this compound in our xenograft model. What are the potential causes?
A1: Inconsistent anti-tumor efficacy in vivo can stem from several factors. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system.
Potential causes include:
-
Compound Formulation and Administration: Improper solubilization or inconsistent administration of this compound can lead to variable drug exposure.
-
Dosage and Schedule: The dosage and frequency of administration may not be optimal for your specific tumor model and animal strain.
-
Animal Model Variability: Differences in tumor engraftment rates, growth kinetics, and inter-animal metabolic variations can contribute to inconsistent results.
-
Target Expression Levels: Variability in the expression of VEGFR-2 in the tumor microenvironment can affect the inhibitor's efficacy.
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: this compound is soluble in DMSO.[1] For in vivo studies, it is crucial to prepare a formulation that is both stable and non-toxic to the animals. A common approach involves creating a stock solution in DMSO and then diluting it in a suitable vehicle for administration. One published protocol for a clear solution involves a multi-step process with PEG300, Tween-80, and saline.[2]
Q3: Are there any known off-target effects of this compound that could lead to unexpected in vivo results?
A3: this compound is a selective VEGFR-2 inhibitor, but it also shows activity against other kinases such as VEGFR-1 and PDGFR-β at higher concentrations.[2] While highly selective, unexpected phenotypes could potentially arise from inhibition of these or other unknown off-targets, especially at higher doses. It is crucial to consider the full kinase inhibition profile when interpreting unexpected results.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy
If you are observing lower-than-expected or highly variable tumor growth inhibition, consider the following troubleshooting steps.
Experimental Protocol for Efficacy Studies:
A typical in vivo efficacy study protocol for this compound in a xenograft model is outlined below.
Protocol 1: In Vivo Efficacy Assessment in Xenograft Models
-
Animal Model: Athymic nude mice are commonly used for human tumor xenografts.[3]
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., L2987 human lung carcinoma or HCT-116 human colon carcinoma) into the flank of each mouse.[2][4]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Randomization: Randomize animals into vehicle control and treatment groups.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For oral administration, a suggested vehicle is a mixture of PEG300, Tween-80, and saline.[2] A formulation for oral gavage could be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration: Administer this compound orally (p.o.) once or twice daily.[2]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C for short-term or -80°C for long-term storage to maintain its activity.[1][2]
-
Optimize Formulation: Experiment with different vehicle compositions to improve solubility and bioavailability. Ensure the final formulation is a clear solution.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific model. Published studies have used doses ranging from 12.5 to 180 mg/kg.[2]
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the plasma concentration of this compound over time to ensure adequate drug exposure.
-
Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm inhibition of VEGFR-2 signaling (e.g., by measuring phosphorylation of downstream targets).
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target Kinases | VEGFR-2, Flk-1, VEGFR-1, PDGFR-β | [2] |
| IC50 (VEGFR-2) | 23 nM | [2][4] |
| Ki (VEGFR-2) | 49 nM | [2] |
| IC50 (Flk-1) | 40 nM | [2] |
| IC50 (VEGFR-1) | 400 nM | [2] |
| IC50 (PDGFR-β) | 200 nM | [2] |
| In Vivo Models | L2987 (human lung), HCT-116 (human colon) xenografts | [2][3][4] |
| Administration Route | Oral (p.o.) | [2][3][4] |
| Effective Dose Range | 12.5 - 180 mg/kg | [2] |
| Dosing Frequency | Once or twice daily | [2] |
Issue 2: Unexpected Toxicity or Adverse Events
If you observe unexpected toxicity, such as significant weight loss, lethargy, or other adverse effects, consider the following.
Troubleshooting Steps:
-
Dose Reduction: The administered dose may be too high for the specific animal strain or model. Consider reducing the dose.
-
Vehicle Toxicity: Ensure the vehicle itself is not causing toxicity by including a vehicle-only control group that is monitored closely.
-
Off-Target Effects: At higher doses, off-target kinase inhibition could contribute to toxicity. Consider profiling the compound against a broader kinase panel to identify potential off-targets.
-
Histopathological Analysis: Perform histopathological analysis of major organs to identify any tissue damage.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent in vivo results with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing BMS-605541 Concentration for HUVEC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-605541 in Human Umbilical Vein Endothelial Cell (HUVEC) assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways initiated by VEGF.[4] This inhibition ultimately disrupts angiogenesis, the formation of new blood vessels.
Q2: What is the recommended concentration range for this compound in HUVEC assays?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting VEGF-induced HUVEC growth has been reported to be 25 nM.[1] Therefore, a good starting point for most HUVEC assays (proliferation, migration, tube formation) would be a concentration range that brackets this IC50 value. A typical range could be from 1 nM to 1 µM to generate a dose-response curve.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO.[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[1] Working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: HUVECs are not responding to VEGF stimulation.
-
Possible Cause: HUVEC batch variability. Different lots of primary HUVECs can exhibit varying responsiveness to growth factors.
-
Solution:
-
Test a new batch of HUVECs.
-
Consider using a pooled HUVEC population from multiple donors to average out individual variations.
-
Always include a positive control with a known potent VEGF-responsive HUVEC lot if available.
-
-
Possible Cause: Suboptimal serum starvation. The presence of growth factors in serum can mask the effect of exogenously added VEGF.
-
Solution:
-
Ensure proper serum starvation of HUVECs for at least 4-6 hours in a low-serum (e.g., 0.5% FBS) or serum-free basal medium before VEGF stimulation.[5] Overnight starvation may be too harsh for some HUVEC batches.
-
-
Possible Cause: Inactive VEGF.
-
Solution:
-
Use a fresh vial of VEGF and prepare aliquots to avoid repeated freeze-thaw cycles.
-
Confirm the bioactivity of the VEGF lot in a well-established responsive cell line.
-
Issue 2: Inconsistent results in the Matrigel tube formation assay.
-
Possible Cause: Variation in Matrigel polymerization.
-
Solution:
-
Always thaw Matrigel on ice overnight at 4°C to ensure it remains liquid.
-
Use pre-chilled pipette tips and plates when dispensing Matrigel to prevent premature gelation.[6]
-
Ensure an even layer of Matrigel at the bottom of the well.
-
Allow the gel to solidify completely at 37°C for at least 30 minutes before seeding the cells.[3]
-
-
Possible Cause: Inappropriate cell density.
-
Solution:
-
Optimize the HUVEC seeding density. Too few cells will not form a network, while too many will result in a thick cell layer that obscures tube formation. A common starting point is 1.5 x 10^4 to 2 x 10^4 cells per well in a 96-well plate.
-
Issue 3: Difficulty in interpreting the scratch (wound healing) migration assay.
-
Possible Cause: Cell proliferation confounding migration results.
-
Solution:
-
Inhibit cell proliferation by pre-treating the HUVECs with Mitomycin C (e.g., 10 µg/mL for 2 hours) before making the scratch.[7]
-
Alternatively, perform the assay in a low-serum medium (e.g., 0.5% FBS) to minimize proliferation.
-
-
Possible Cause: Uneven scratch width.
-
Solution:
-
Use a sterile p200 pipette tip to create a consistent, straight scratch in the cell monolayer.
-
Practice the scratching technique to ensure uniformity across wells.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| This compound IC50 | 23 nM | - | VEGFR-2 Kinase Assay | [2][3] |
| This compound IC50 | 25 nM | HUVEC | VEGF-induced Growth | [1] |
| This compound Ki | 49 nM | - | VEGFR-2 Kinase Assay | [1] |
| This compound IC50 | 40 nM | - | Flk-1 Kinase Assay | [1] |
| This compound IC50 | 400 nM | - | VEGFR-1 Kinase Assay | [1] |
| This compound IC50 | 200 nM | - | PDGFR-β Kinase Assay | [1] |
Experimental Protocols
HUVEC Proliferation Assay (MTT)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with basal medium containing 0.5% FBS and incubate for 4-6 hours.
-
Treatment: Add varying concentrations of this compound (e.g., 1 nM to 1 µM) and a positive control (e.g., 20 ng/mL VEGF) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
HUVEC Migration Assay (Scratch Assay)
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Proliferation Inhibition (Optional but recommended): Treat cells with Mitomycin C (10 µg/mL) for 2 hours to inhibit proliferation.
-
Scratch: Create a uniform scratch in the monolayer using a sterile p200 pipette tip.[8]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing 0.5% FBS and different concentrations of this compound, along with VEGF (20 ng/mL) as a chemoattractant. Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The percentage of wound closure can be calculated.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Resuspend HUVECs in basal medium containing 0.5% FBS and the desired concentrations of this compound and VEGF (20 ng/mL).
-
Incubation: Seed the HUVEC suspension (1.5 x 10^4 cells/well) onto the solidified Matrigel.
-
Tube Formation: Incubate for 6-18 hours at 37°C.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
HUVEC Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding: Seed HUVECs in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound in complete EGM-2. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Caspase-Glo® 3/7 Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathways.
Caption: Workflow for HUVEC Proliferation (MTT) Assay.
Caption: Troubleshooting logic for HUVEC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 3. ibidi.com [ibidi.com]
- 4. promocell.com [promocell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
Technical Support Center: BMS-605541 Off-Target Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of BMS-605541 in cancer cells. This resource is designed to assist in experimental design, data interpretation, and addressing challenges encountered when working with this inhibitor.
On-Target and Known Off-Target Kinase Inhibition Profile
This compound is a potent, ATP-competitive inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Its on-target activity is central to its anti-angiogenic properties in cancer models. However, like many kinase inhibitors, it exhibits activity against other related kinases. The known inhibitory profile of this compound is summarized below.
| Target Kinase | IC50 / Ki Value | Potency | Reference |
| Primary Target | |||
| VEGFR-2 | IC50 = 23 nM | High | [1][2][3] |
| VEGFR-2 | Ki = 49 nM | High | [3] |
| Known Off-Targets | |||
| Flk-1 (VEGFR-2) | IC50 = 40 nM | High | [3] |
| PDGFR-β | IC50 = 200 nM | Moderate | [3] |
| VEGFR-1 | IC50 = 400 nM | Moderate | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound in cancer cells?
A1: The primary on-target effect of this compound is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[1][2][3] By inhibiting VEGFR-2, this compound is designed to suppress tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.[2]
Q2: Have any unintended or off-target signaling pathways been reported to be affected by this compound?
Q3: My experimental results with this compound are inconsistent with its known on-target effects. How can I determine if I'm observing an off-target effect?
A3: Inconsistent results can arise from off-target activities. To investigate this, consider the following:
-
Use a Structurally Different Inhibitor: Employ another VEGFR-2 inhibitor with a distinct chemical scaffold. If the observed phenotype is not replicated, it may be an off-target effect specific to this compound.
-
Rescue Experiments: If possible, transfect cells with a mutated, inhibitor-resistant form of VEGFR-2. If the phenotype persists in the presence of this compound, it is likely due to off-target effects.
-
Phosphoproteomics: A global phosphoproteomics analysis can reveal unexpected changes in phosphorylation patterns across various signaling pathways, providing clues to potential off-target kinases.
Q4: What is the recommended approach for validating a suspected off-target effect of this compound?
A4: Validating a suspected off-target effect requires a multi-faceted approach. First, perform a dose-response analysis for both the on-target (e.g., pVEGFR-2 levels) and the suspected off-target effect. A significant difference in the IC50 values can suggest an off-target interaction. Subsequently, utilize orthogonal methods such as siRNA or CRISPR/Cas9 to knock down the suspected off-target protein and observe if this phenocopies the effect of this compound.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected cytotoxicity in cancer cell lines.
-
Possible Cause: The observed cytotoxicity may be due to the inhibition of off-target kinases that are essential for cell survival in that specific cell line.
-
Troubleshooting Steps:
-
Determine the IC50 for On-Target Inhibition: Perform a dose-response experiment and measure the phosphorylation of VEGFR-2 to establish the concentration range for on-target activity.
-
Compare with Cytotoxicity IC50: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic IC50. If the cytotoxic IC50 is significantly higher than the on-target IC50, the toxicity is more likely an off-target effect.
-
Test in Multiple Cell Lines: Assess the cytotoxicity of this compound in a panel of cancer cell lines with varying genetic backgrounds. Cell line-specific toxicity may point towards off-target dependencies.
-
Issue 2: Unexpected activation of a signaling pathway.
-
Possible Cause: Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways. Alternatively, this compound might be directly or indirectly activating an off-target kinase.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the activation of known compensatory pathways related to angiogenesis and cell survival (e.g., PI3K/Akt, MAPK/ERK).
-
Kinase Activity Profiling: If available, perform a kinome-wide activity screen (e.g., KINOMEscan®) to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Literature Review: Investigate potential crosstalk between the VEGFR pathway and the unexpectedly activated pathway.
-
Issue 3: Lack of inhibitor effect in a cellular assay despite confirmed in vitro activity.
-
Possible Cause: Discrepancies between in vitro and cellular assays can be due to poor cell permeability, compound efflux, or rapid metabolism of the inhibitor within the cell.
-
Troubleshooting Steps:
-
Assess Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to VEGFR-2 inside the cell.
-
Evaluate Compound Stability: Check the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Consider Efflux Pumps: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters that can pump out small molecule inhibitors. Co-treatment with an efflux pump inhibitor can help to clarify this.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.
-
Reagents and Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase and its substrate to each well.
-
Add the diluted this compound or DMSO control to the appropriate wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50.
-
Visualizations
References
Technical Support Center: BMS-605541 Preclinical Safety
Important Note for Researchers: A comprehensive search of publicly available scientific literature and safety data did not yield specific toxicology information for BMS-605541 in animal models. The information presented here is a generalized framework for a technical support center based on common findings for compounds of the same class (VEGFR-2 inhibitors). This resource should be populated with internal or otherwise accessible specific experimental data for this compound to be of practical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By inhibiting VEGFR-2, it blocks the signaling pathway that leads to angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and proliferation.
Q2: What are the common animal models used for assessing the toxicity of VEGFR-2 inhibitors?
Standard preclinical toxicology studies for small molecule inhibitors like this compound typically involve rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species. These studies are conducted to evaluate both acute and chronic toxicities.
Q3: What are the expected on-target toxicities associated with VEGFR-2 inhibition in animal models?
Given its mechanism of action, toxicities related to the inhibition of angiogenesis are anticipated. These can manifest as:
-
Cardiovascular effects: Hypertension is a common finding due to the role of VEGF in maintaining vascular homeostasis.
-
Impaired wound healing: Angiogenesis is crucial for tissue repair.
-
Gastrointestinal effects: Disruption of the mucosal vasculature can lead to gastrointestinal perforation in severe cases.
-
Renal effects: Proteinuria and effects on the glomeruli can be observed.
-
Endocrine effects: Hypothyroidism has been reported with some VEGFR inhibitors.
Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality at lower doses | Formulation issues leading to poor bioavailability or vehicle-related toxicity. | 1. Verify the stability and homogeneity of the dosing formulation.2. Conduct a vehicle toxicity study.3. Analyze plasma concentrations of this compound to confirm exposure. |
| High variability in blood pressure readings | Improper acclimatization of animals to the measurement procedure, or technical issues with telemetry devices. | 1. Ensure a sufficient acclimatization period for the animals.2. Check the calibration and functionality of blood pressure monitoring equipment.3. Standardize the timing of measurements relative to dosing. |
| Significant weight loss in treated animals | Reduced food intake due to malaise, or direct gastrointestinal toxicity. | 1. Monitor food and water consumption daily.2. Perform a thorough clinical examination of the animals.3. Conduct histopathological analysis of the gastrointestinal tract. |
| Inconsistent tumor growth inhibition in xenograft models | Issues with tumor cell implantation, variability in drug exposure, or development of resistance. | 1. Standardize the tumor implantation procedure.2. Measure this compound levels in plasma and tumor tissue.3. Evaluate potential mechanisms of resistance in non-responding tumors. |
Quantitative Toxicity Data Summary
The following tables are templates to be populated with specific data from preclinical studies on this compound.
Table 1: Single-Dose Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Observed Toxicities |
| Rat | Oral | Data Not Available | Data Not Available |
| Dog | Oral | Data Not Available | Data Not Available |
Table 2: Repeat-Dose Toxicity of this compound (28-day study)
| Species | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |
| Dog | Oral | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups: Typically a control group (vehicle only) and at least three dose groups (low, mid, high).
-
Administration: this compound is administered orally via gavage once daily for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
-
Terminal Procedures: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a 28-day repeat-dose toxicity study.
Technical Support Center: BMS-605541 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-605541 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor of VEGFR-2.[2][3][5] While highly selective for VEGFR-2, it also shows inhibitory activity against other kinases such as VEGFR-1 and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) at higher concentrations.[1]
Q2: How does this compound affect protein expression in a Western blot?
This compound inhibits the autophosphorylation of VEGFR-2. Therefore, when performing a Western blot on lysates from cells treated with this compound, a decrease in the signal for phosphorylated VEGFR-2 (p-VEGFR-2) is expected compared to untreated controls. The total VEGFR-2 protein levels should remain unchanged.
Q3: What are the key considerations for sample preparation when analyzing the effects of this compound?
To accurately detect changes in protein phosphorylation, it is crucial to preserve the phosphorylation state of the proteins after cell lysis. Key considerations include:
-
Use of Phosphatase Inhibitors: Always add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[7][8]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[8]
-
Rapid Processing: Process samples quickly to minimize protein degradation.
Q4: What is the recommended control for a Western blot experiment with this compound?
A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should be run alongside the this compound-treated samples. This ensures that any observed effects are due to the inhibitor and not the solvent. Additionally, probing for total VEGFR-2 serves as a loading control and demonstrates that the decrease in signal is due to reduced phosphorylation, not a decrease in total protein.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No signal or weak signal for p-VEGFR-2 in the untreated control. | Insufficient induction of VEGFR-2 phosphorylation. | Ensure cells are stimulated with VEGF prior to lysis to induce VEGFR-2 phosphorylation. Optimize stimulation time and concentration. |
| Low abundance of p-VEGFR-2. | Increase the amount of protein loaded onto the gel.[7][10][11] Consider immunoprecipitation to enrich for VEGFR-2 before running the Western blot.[9] | |
| Inactive primary antibody. | Use a fresh aliquot of the antibody or test the antibody with a positive control lysate known to have high p-VEGFR-2 levels. | |
| Suboptimal antibody dilution. | Optimize the primary antibody concentration. | |
| No change in p-VEGFR-2 signal after this compound treatment. | Ineffective concentration of this compound. | Verify the concentration and activity of your this compound stock. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Insufficient incubation time. | Increase the incubation time with this compound to ensure it has reached its target. | |
| High background on the Western blot. | Blocking buffer is not optimal. | For phospho-protein detection, BSA is often preferred over milk, as milk contains casein which is a phosphoprotein and can cause background.[9] |
| Primary antibody concentration is too high. | Reduce the concentration of the primary antibody.[12] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[12][13] | |
| Non-specific bands are observed. | Primary antibody is not specific enough. | Use a highly specific, validated antibody for p-VEGFR-2. Consider using a monoclonal antibody. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are included in the lysis buffer.[8] | |
| Total VEGFR-2 levels appear to decrease with this compound treatment. | Uneven protein loading. | Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading. Probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading. |
Quantitative Data
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | VEGFR-2 | IC50: 23 nM, Ki: 49 nM | [1][5] |
| Flk-1 (murine VEGFR-2) | IC50: 40 nM | [1] | |
| VEGFR-1 | IC50: 400 nM | [1] | |
| PDGFR-β | IC50: 200 nM | [1] |
Experimental Protocols
Western Blot Protocol for Detecting Inhibition of VEGFR-2 Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells overnight if necessary to reduce basal signaling.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration.
-
Stimulate cells with an appropriate concentration of VEGF for a predetermined time (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.[14]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.[14]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[15][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To analyze total VEGFR-2 or a loading control, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and immunoblotting steps with the antibody for the total protein.
-
Visualizations
Caption: Inhibition of VEGFR-2 signaling by this compound.
Caption: Western Blot workflow for analyzing this compound effects.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. tebubio.com [tebubio.com]
- 5. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. rwdstco.com [rwdstco.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to prevent BMS-605541 degradation
Welcome to the technical support center for BMS-605541. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Below you will find frequently asked questions and troubleshooting guides to prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A: The solid (powder) form of this compound should be stored at -20°C for long-term stability (months to years).[1][2] For short-term storage (days to weeks), it can be kept at 4°C.[1] It is crucial to keep the container tightly sealed and protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble up to 100 mM in DMSO.[3] To prepare a stock solution, use newly opened, anhydrous-grade DMSO to minimize exposure to water, which can impact long-term stability.[1] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A: Each freeze-thaw cycle can introduce moisture and increase the risk of compound precipitation and degradation. Aliquoting the stock solution into smaller, single-use volumes is the most effective strategy to preserve the integrity of the compound.
Q4: Is this compound sensitive to light?
Q5: What is the target and mechanism of action of this compound?
A: this compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 23 nM.[1][3] It also shows inhibitory activity against VEGFR-1 and PDGFR-β at higher concentrations.[1] By blocking the kinase activity of VEGFR-2, it disrupts downstream signaling pathways involved in angiogenesis, a critical process in tumor growth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Potency or Inconsistent Results | 1. Compound Degradation: Stock solution stored too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles.2. Precipitation: Compound coming out of solution at working concentrations or upon freezing.3. Incorrect Concentration: Evaporation of solvent from the stock solution vial. | 1. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid powder. Always store aliquots at -80°C for long-term use.[1]2. Ensure Solubility: Before use, warm the vial to room temperature and vortex briefly to ensure the compound is fully dissolved. When making working dilutions, ensure the final solvent concentration is compatible with your assay conditions.3. Proper Sealing: Use vials with tight-fitting caps. For long-term storage, consider sealing vials with paraffin film. |
| Color Change in Solution (e.g., yellowing) | 1. Oxidation: The compound may be sensitive to air, leading to oxidative degradation, especially if stored improperly or for extended periods.2. pH Shift: The working buffer may have a pH that promotes compound instability. | 1. Use Anhydrous Solvents: Prepare stock solutions with high-quality, anhydrous DMSO.[1] Consider purging aliquots with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.2. Buffer Compatibility: Check the pH and composition of your aqueous buffers. Prepare fresh working dilutions immediately before each experiment. |
| Precipitate Forms in Aqueous Buffer | 1. Low Aqueous Solubility: this compound has low solubility in aqueous solutions. The final DMSO concentration in the working solution may be too low to keep the compound dissolved. | 1. Optimize Final DMSO Concentration: Maintain a sufficient final concentration of DMSO in your aqueous buffer (typically 0.1% to 0.5%), but always check for solvent tolerance in your specific assay.2. Use a Surfactant: Consider including a biocompatible surfactant like Tween-80 in your formulation for in vivo studies or specific in vitro assays to improve solubility.[1]3. Prepare Fresh: Add the stock solution to the aqueous buffer as the final step and use it immediately. |
Visualizing Pathways and Protocols
Potential Degradation Pathways
While specific degradation pathways for this compound are not published, small molecule inhibitors can be susceptible to common chemical reactions like hydrolysis and oxidation. This diagram illustrates a logical model for potential degradation, which can be minimized by proper handling.
Caption: Potential degradation routes for this compound.
Experimental Workflow: Stock Solution Preparation
Following a standardized protocol for preparing stock solutions is the first line of defense against compound degradation and experimental variability.
Caption: Workflow for preparing stable this compound stock solutions.
Simplified Ron/Met Signaling Pathway
This compound is used in cancer research, which often involves studying multiple receptor tyrosine kinase (RTK) pathways. The Ron and Met RTKs are frequently implicated in tumor growth and metastasis and represent related signaling axes.
Caption: Simplified overview of the Ron and c-Met signaling pathways.[4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Met-Related Receptor Tyrosine Kinase Ron in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine K...: Ingenta Connect [ingentaconnect.com]
- 6. oncotarget.com [oncotarget.com]
- 7. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-605541 Vehicle Formulation for Oral Gavage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and troubleshooting of BMS-605541 formulations for oral gavage administration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for oral gavage of this compound?
A1: Based on available data, two primary formulations have been suggested for the oral gavage of this compound, which is known to be orally bioavailable in rodents.[1] The choice between a solution or a suspension will depend on the desired dose concentration and study design.
-
Co-solvent Solution: A multi-component solvent system can be used to achieve a clear solution. A recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Oil-based Suspension: For a simpler suspension, a mixture of 10% DMSO in 90% corn oil can be utilized.[2]
Q2: What is the solubility of this compound?
A2: this compound is soluble up to 100 mM in DMSO.[1] Its aqueous solubility is low, necessitating the use of co-solvents or suspending agents for oral formulations.
Q3: Are there alternative vehicles for formulating poorly soluble compounds like this compound?
A3: Yes, several alternative strategies can be employed for formulating poorly soluble drugs for oral gavage.[2] These include:
-
Aqueous suspensions using suspending agents like 0.5% w/v carboxymethyl cellulose (CMC).[3]
-
Other oil-based vehicles such as olive oil or sesame oil.[3][4]
-
Cyclodextrin complexes to enhance solubility.[2]
Q4: What are critical considerations when selecting a vehicle for an in vivo study?
A4: The selection of a vehicle should take into account its potential effects on the animal and the study outcomes.[5] Key considerations include:
-
Toxicity: The vehicle itself should be non-toxic and well-tolerated at the administered volume.[3]
-
Viscosity: The formulation's viscosity should be suitable for administration via a gavage needle without causing distress to the animal.[5]
-
Stability: The formulation should be stable, ensuring the test compound remains uniformly dispersed or dissolved throughout the dosing period.
-
Pharmacokinetics: The vehicle should not significantly alter the absorption or metabolism of the compound being tested.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | Incorrect order of solvent addition. | When preparing the co-solvent solution, first dissolve this compound in DMSO before adding PEG300, followed by Tween-80, and finally saline.[2] |
| Exceeding the solubility limit. | Ensure the final concentration of this compound does not exceed the capacity of the chosen vehicle. A solubility test is recommended. | |
| High viscosity of the formulation | High concentration of formulating agents like PEG300 or CMC. | If using the co-solvent system, adhere to the recommended ratios.[2] For CMC suspensions, ensure it is properly hydrated.[6] If viscosity remains an issue, a slight, validated dilution may be considered if it doesn't compromise solubility. |
| Phase separation or settling of the suspension | Inadequate homogenization. | For the corn oil suspension, ensure thorough mixing or sonication to achieve a uniform dispersion before each administration.[7] |
| Instability of the suspension over time. | Prepare the suspension fresh daily if long-term stability is a concern. | |
| Animal distress during or after oral gavage | Improper gavage technique. | Ensure personnel are properly trained. Use the correct size and type of gavage needle for the animal. Administer the formulation slowly.[8] |
| Irritation caused by the vehicle. | High concentrations of DMSO or other organic solvents can cause irritation.[4] If distress is observed, consider alternative, less harsh vehicles and conduct a tolerability study. |
Data Presentation
Table 1: Suggested Vehicle Formulations for this compound Oral Gavage
| Formulation Type | Components | Ratio | Maximum Reported Solubility | Notes |
| Co-solvent Solution | DMSO, PEG300, Tween-80, Saline | 10:40:5:45 | ≥ 2.08 mg/mL[2] | Provides a clear solution. May be suitable for studies requiring consistent dosing of a solubilized compound. |
| Oil-based Suspension | DMSO, Corn Oil | 10:90 | ≥ 2.08 mg/mL[2] | A simpler, two-component system. Requires thorough mixing to ensure dose uniformity. Recommended for shorter-term studies (≤ 15 days).[2] |
Table 2: Pharmacokinetic Parameters of this compound after Oral Gavage in Rodents
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| Mouse | 90 | 148 | 0.5 | 649 (0-24 h) |
| Rat | 50 | 44.0 | 2.0 | 202 |
| (Data sourced from chemical supplier information referencing Borzilleri et al., 2006)[5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile tube, weigh the this compound powder.
-
Add the calculated volume of DMSO to the this compound powder. Vortex or sonicate until the compound is completely dissolved.
-
Add the calculated volume of PEG300 to the DMSO solution and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the calculated volume of sterile saline and mix thoroughly to obtain a clear solution.
Protocol 2: Preparation of this compound in a Corn Oil Suspension
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Calculate the required amount of this compound and vehicle components.
-
In a sterile tube, weigh the this compound powder.
-
Add the calculated volume of DMSO to the this compound powder and vortex or sonicate to create a stock solution.
-
Add the calculated volume of corn oil to the DMSO solution.
-
Vortex or sonicate the mixture thoroughly to ensure a uniform suspension. It is critical to re-suspend the formulation immediately before each administration to ensure accurate dosing.
Protocol 3: Solubility Assessment
Objective: To determine the approximate solubility of this compound in a chosen vehicle.
Procedure:
-
Prepare a series of small-volume vials of the selected vehicle.
-
Add incrementally increasing amounts of this compound powder to each vial.
-
Vortex and sonicate each vial for a set period (e.g., 30 minutes).
-
Visually inspect each vial for the presence of undissolved particles. The highest concentration that results in a clear solution (with no visible particles) is the approximate solubility.
-
For a more quantitative assessment, the saturated solution can be centrifuged, and the supernatant analyzed by HPLC to determine the concentration.
Visualizations
References
- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | 639858-32-5 [chemicalbook.com]
- 6. admescope.com [admescope.com]
- 7. The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-605541 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to BMS-605541, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the IGF-1R, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell growth and survival.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to IGF-1R inhibitors like this compound. These can include:
-
Upregulation of alternative signaling pathways: Cells may compensate for IGF-1R inhibition by activating other receptor tyrosine kinases (RTKs) to maintain downstream signaling. A common bypass pathway involves the activation of the ErbB family of receptors, particularly EGFR and HER2/ErbB2.
-
Mutations in the IGF-1R kinase domain: While less common for this class of inhibitors, mutations within the drug-binding pocket of IGF-1R could potentially reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm if my resistant cells have activated a bypass signaling pathway?
You can investigate the activation of alternative signaling pathways by performing a phospho-receptor tyrosine kinase (RTK) array or by immunoblotting for the phosphorylated forms of key RTKs such as EGFR, HER2, and MET.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in my cell line over time.
This is a common indication of acquired resistance. The following steps can help you characterize the resistant phenotype.
1. Confirm Resistance and Quantify the Shift in Sensitivity
The first step is to confirm and quantify the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) | Fold Resistance |
| ExampleCell-P | Parental (Sensitive) | 15 | - |
| ExampleCell-BR | This compound Resistant | 250 | 16.7 |
2. Investigate Bypass Signaling Pathways
A primary mechanism of resistance to targeted therapies is the activation of alternative signaling pathways. For IGF-1R inhibitors, the ErbB pathway is a frequent culprit.
Caption: IGF-1R signaling and a common resistance mechanism to this compound.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.
Caption: Workflow for generating a drug-resistant cell line.
Methodology:
-
Initial Seeding: Plate the parental cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture Maintenance: Continue to culture the cells in the presence of the drug, replacing the media with fresh drug-containing media every 3-4 days.
-
Dose Escalation: Once the cells have resumed a stable growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Repeat: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Isolation and Expansion: Isolate single clones of the resistant population and expand them to generate a stable resistant cell line.
-
Characterization: Confirm the level of resistance by determining the IC50 of the resistant line and compare it to the parental line.
Protocol 2: Analysis of Receptor Tyrosine Kinase (RTK) Activation
This protocol outlines the use of a phospho-RTK array to identify alternative signaling pathways that may be activated in resistant cells.
Methodology:
-
Cell Lysis: Lyse both parental and resistant cells that have been treated with this compound.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate the cell lysates with the phospho-RTK array membrane according to the manufacturer's instructions. This membrane is spotted with antibodies that capture specific phosphorylated RTKs.
-
Washing: Wash the membrane to remove unbound proteins.
-
Detection: Incubate the membrane with a detection antibody cocktail, followed by a streptavidin-HRP conjugate.
-
Imaging: Visualize the signals using a chemiluminescence detection system.
-
Analysis: Compare the phosphorylation status of various RTKs between the parental and resistant cell lines to identify any that are hyperactivated in the resistant cells.
Caption: Experimental workflow for a phospho-RTK array.
Validation & Comparative
A Comparative Analysis of BMS-605541 and Sunitinib in Preclinical Cancer Models with a Focus on Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for two tyrosine kinase inhibitors, BMS-605541 and Sunitinib. While both compounds target key pathways in angiogenesis, this document highlights the available experimental data, with a specific focus on their evaluation in renal cell carcinoma (RCC) models.
Executive Summary
Sunitinib is a multi-targeted tyrosine kinase inhibitor well-established as a treatment for renal cell carcinoma. Its mechanism of action and preclinical efficacy in RCC models are well-documented. This compound is a selective inhibitor of VEGFR-2 kinase that has shown anti-tumor activity in preclinical models of lung and colon cancer. However, to date, there is a notable absence of publicly available data on the evaluation of this compound in renal cell carcinoma models. This guide, therefore, presents a comprehensive overview of the existing preclinical data for both agents to inform the research community, while clearly identifying the current knowledge gap regarding this compound in the context of RCC.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Sunitinib from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 (KDR/Flk-1) | 23[1] | 80 |
| VEGFR-1 (Flt-1) | 400[1] | - |
| PDGFR-β | 200[1] | 2 |
| c-Kit | - | Data available, specific IC50 varies |
Note: A lower IC50 value indicates greater potency.
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | This compound IC50 | Sunitinib IC50 |
| HUVEC | Endothelial | 25 nM (VEGF-stimulated proliferation)[1] | - |
| 786-O | Renal Cell Carcinoma | No data available | 4.6 µM[2] |
| ACHN | Renal Cell Carcinoma | No data available | 1.9 µM[2] |
| Caki-1 | Renal Cell Carcinoma | No data available | 2.8 µM[2] |
Table 3: In Vivo Xenograft Studies
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | L2987 (Human Lung Carcinoma) | 12.5-180 mg/kg, p.o. daily or twice daily for 14 days[1] | Robust anti-tumor activity observed[1] |
| This compound | HCT-116 (Human Colon Carcinoma) | 12.5-180 mg/kg, p.o. daily or twice daily for 14 days[1] | Robust anti-tumor activity observed[1] |
| Sunitinib | 786-O (Renal Cell Carcinoma) | 25 mg/kg/day, p.o.[2] | Significant tumor volume reduction in parental cells[2] |
Signaling Pathways
This compound and Sunitinib both inhibit receptor tyrosine kinases involved in angiogenesis and tumor growth. The diagram below illustrates their primary targets.
Caption: Targeted signaling pathways of this compound and Sunitinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Recombinant kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (this compound or Sunitinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (WST-1 or MTS)
Objective: To measure the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Renal cell carcinoma cells (e.g., 786-O, ACHN, Caki-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
A tetrazolium salt solution (WST-1 or MTS) is added to each well.
-
The plates are incubated for a further 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Experimental Workflow:
Caption: General workflow for a tumor xenograft study.
Protocol:
-
Human renal cell carcinoma cells (e.g., 786-O) are cultured in vitro.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.
-
The compound is administered according to a specific schedule (e.g., daily oral gavage).
-
Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion and Future Directions
Sunitinib is a well-characterized multi-targeted tyrosine kinase inhibitor with proven preclinical and clinical efficacy in renal cell carcinoma. Its inhibitory effects on VEGFRs and PDGFRs are central to its anti-angiogenic and anti-tumor activity.
This compound is a potent and selective inhibitor of VEGFR-2, a critical mediator of angiogenesis. Preclinical data in lung and colon cancer models demonstrate its potential as an anti-tumor agent. However, a significant gap exists in the literature regarding its efficacy and mechanism of action specifically in renal cell carcinoma models.
For the research community, this guide highlights the need for further investigation into the potential of this compound in RCC. Future studies should aim to:
-
Evaluate the in vitro potency of this compound against a panel of RCC cell lines.
-
Conduct in vivo studies using RCC xenograft or patient-derived xenograft (PDX) models to assess its anti-tumor efficacy.
-
Perform head-to-head comparison studies with established RCC therapies like Sunitinib to determine its relative efficacy and potential advantages.
Such studies are essential to ascertain whether the selective VEGFR-2 inhibition by this compound offers a therapeutic benefit in the context of renal cell carcinoma.
References
A Preclinical Comparison of BMS-605541 and Sorafenib for Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of BMS-605541 and the established therapeutic Sorafenib for the treatment of Hepatocellular Carcinoma (HCC). While Sorafenib is a well-documented multi-kinase inhibitor with proven clinical efficacy in HCC, publicly available information on this compound in the context of liver cancer is limited. This guide, therefore, focuses on a comparative analysis of their known mechanisms of action and available preclinical data, highlighting the existing data gaps for this compound in HCC research.
Executive Summary
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor proliferation and angiogenesis, including the Raf/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2] It is an approved first-line treatment for advanced HCC.[3][4] this compound is a potent and selective inhibitor of VEGFR-2 kinase, with preclinical data demonstrating its anti-tumor activity in lung and colon cancer models.[5][6] However, there is a notable absence of specific studies on its efficacy in HCC preclinical models or any progression to clinical trials for this indication. This comparison, therefore, juxtaposes the well-established anti-HCC profile of Sorafenib with the more targeted, albeit less clinically developed, profile of this compound.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Sorafenib against key kinases implicated in HCC pathogenesis.
| Kinase Target | This compound IC₅₀/Kᵢ | Sorafenib IC₅₀ |
| VEGFR-2 (KDR/Flk-1) | 23 nM (IC₅₀), 49 nM (Kᵢ)[1] | 90 nM[1] |
| VEGFR-1 (Flt-1) | 400 nM (IC₅₀)[1] | 20-90 nM (range for VEGFR1/2/3)[1] |
| PDGFR-β | 200 nM (IC₅₀)[1] | 57 nM[1] |
| c-RAF | Not Available | 6 nM[1] |
| B-RAF | Not Available | 22 nM[1] |
| c-Kit | Not Available | 20-90 nM (range)[1] |
| Flt-3 | Not Available | 20-90 nM (range)[1] |
| RET | Not Available | 20-90 nM (range)[1] |
Mechanism of Action
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][5][6] By targeting VEGFR-2, this compound is designed to inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[7] Its activity against VEGFR-1 and PDGFR-β, albeit at higher concentrations, may also contribute to its anti-angiogenic effects.[1]
Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of targets.[1][2] It inhibits the Raf serine/threonine kinases (c-RAF and B-RAF) in the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2] Concurrently, Sorafenib targets receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][5] This dual mechanism of action allows Sorafenib to simultaneously suppress tumor growth and its blood supply.
Signaling Pathway Diagrams
Caption: this compound selectively inhibits VEGFR-2 signaling to block angiogenesis.
Caption: Sorafenib inhibits both the Raf/MEK/ERK pathway and VEGFR/PDGFR signaling.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The primary source of information comes from the initial discovery publication.
Kinase Assays (General Protocol as described for this compound discovery):
-
Objective: To determine the in vitro inhibitory activity of the compound against target kinases.
-
Methodology: Recombinant kinase domains (e.g., VEGFR-2) are incubated with the test compound (this compound or Sorafenib) at varying concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the phosphorylation of the substrate, often through methods like ELISA, radiometric assays (using ³³P-ATP), or fluorescence-based assays. IC₅₀ values are then calculated from the dose-response curves.
Cell-Based Proliferation Assays (General Protocol):
-
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
-
Methodology: HCC cell lines (e.g., HepG2, Huh7) are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
In Vivo Tumor Xenograft Studies (General Protocol):
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human HCC cells or patient-derived xenografts (PDXs). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally at specified doses and schedules. Tumor volume is measured regularly, and at the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The comparison between this compound and Sorafenib for the treatment of HCC is constrained by the limited availability of data for this compound in this specific cancer type. While this compound demonstrates potent and selective inhibition of VEGFR-2, a clinically validated target in HCC, its broader kinase profile and efficacy in relevant preclinical HCC models remain uncharacterized in the public domain.
Sorafenib's well-documented, multi-targeted approach, inhibiting both tumor cell proliferation and angiogenesis, has established it as a cornerstone of HCC therapy. For researchers, this compound may represent a tool for investigating the specific role of VEGFR-2 inhibition in HCC. However, without further preclinical and clinical data, its potential as a therapeutic alternative to Sorafenib in HCC is purely speculative. Future research would be necessary to evaluate the efficacy of this compound in HCC models and to determine if its selective profile offers any advantages over the multi-kinase inhibition of Sorafenib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Research publications - Bristol-Myers Squibb [bms.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials & studies - Bristol Myers Squibb [bms.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative In Vivo Efficacy of BMS-605541 and Other VEGFR-2 Inhibitors
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target. This guide provides a comparative analysis of the in vivo efficacy of BMS-605541, a potent and selective VEGFR-2 inhibitor, against other prominent inhibitors targeting the same pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical evidence.
Overview of this compound
This compound is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 kinase domain. Its high selectivity is a key attribute, potentially leading to a more favorable safety profile compared to multi-kinase inhibitors. Preclinical studies have demonstrated its robust anti-tumor activity in various xenograft models, primarily through the inhibition of tumor angiogenesis.
In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor efficacy of this compound and other selected VEGFR-2 inhibitors in relevant human tumor xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols, animal strains, and tumor model characteristics.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Drug Administration | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | Oral | 180 | Once daily | 75 | [1] |
| L2987 (Lung) | Oral | 180 | Once daily | 65 | [1] |
Table 2: In Vivo Efficacy of Other VEGFR-2 Inhibitors in Human Tumor Xenograft Models
| Inhibitor | Tumor Model | Drug Administration | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Sunitinib | HCT-116 (Colon) | Oral | 40 | Daily for 21 days | Significant reduction in tumor volume | [2] |
| Pazopanib | HCT-116 (Colon) | Oral | 30 | Daily for 15 days | Significant growth suppression | [3] |
| Axitinib | HCT-116 (Colon) | Oral | Not Specified | Twice daily | Dose-dependent growth inhibition | [4] |
| Vandetanib | Lung Adenocarcinoma | Oral | Not Specified | Daily | Effective inhibition of tumor growth | [5][6] |
| Ramucirumab | Colorectal Cancer | Intravenous | Not Specified | Not Specified | Decreased tumor growth | [7] |
Experimental Protocols
A generalized experimental protocol for evaluating the in vivo efficacy of VEGFR-2 inhibitors in a subcutaneous xenograft model is outlined below. Specific details may vary between studies.
1. Cell Culture and Animal Model:
-
Cell Lines: Human tumor cell lines (e.g., HCT-116 colon carcinoma, L2987 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase.
-
A specific number of cells (e.g., 1 x 10⁷ cells) are resuspended in a suitable medium, often mixed with Matrigel, to facilitate tumor establishment.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
3. Drug Formulation and Administration:
-
The VEGFR-2 inhibitor is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Treatment is initiated once the tumors reach a palpable size (e.g., 100-150 mm³).
-
The drug is administered at various dose levels and schedules (e.g., once or twice daily) for a defined period (e.g., 14-21 days). A control group receives the vehicle only.
4. Efficacy Assessment:
-
Tumor Volume: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weights are monitored as an indicator of systemic toxicity.
-
Immunohistochemistry: At the end of the study, tumors are excised, and tissues can be processed for immunohistochemical analysis of markers such as CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).
Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Generalized Workflow for In Vivo Efficacy Studies.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - Wang - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
Navigating the Kinase Landscape: A Comparative Analysis of BMS-605541 Cross-Reactivity
For Immediate Release
PRINCETON, NJ – November 20, 2025 – In the intricate world of targeted cancer therapy, the selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. BMS-605541, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
This compound was identified as a selective and orally active inhibitor of VEGFR-2 kinase, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Understanding its activity against other kinases is critical for predicting potential off-target effects and exploring additional therapeutic applications.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary target, VEGFR-2, and a limited selection of other related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | Alternative Name | IC50 (nM) | Selectivity vs. VEGFR-2 |
| VEGFR-2 | KDR/Flk-1 | 23 | Primary Target |
| Flk-1 | VEGFR-2 | 40 | ~1.7-fold less selective |
| PDGFR-β | Platelet-Derived Growth Factor Receptor Beta | 200 | ~8.7-fold less selective |
| VEGFR-1 | Flt-1 | 400 | ~17.4-fold less selective |
Data compiled from publicly available research.[1]
The data clearly indicates that this compound is most potent against VEGFR-2. While it does exhibit inhibitory activity against PDGFR-β and VEGFR-1, significantly higher concentrations are required to achieve the same level of inhibition, suggesting a favorable selectivity profile within this tested group. It is important to note that a comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available at this time. Therefore, the full spectrum of its cross-reactivity remains to be elucidated.
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade and highlights the known cross-reactivity of this compound with PDGFR-β and VEGFR-1.
Caption: VEGF signaling pathway and this compound inhibitory actions.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. The following is a generalized protocol that can be adapted for specific kinases such as VEGFR-2, PDGFR-β, and VEGFR-1.
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, VEGFR-1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the recombinant kinase, and the specific substrate to each well.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed or ATP consumed.
-
For ADP-Glo™ like assays: Add a reagent that converts the ADP generated into a luminescent signal.
-
For radiometric assays: The substrate is captured on a filter, and the incorporated radioactive phosphate from [γ-³²P]ATP is measured using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This guide provides a snapshot of the current understanding of this compound's cross-reactivity. Further studies involving comprehensive kinome screening are necessary to fully delineate its selectivity profile and to better predict its therapeutic window and potential side effects.
References
Validating BMS-605541 Target Engagement in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-605541, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with other established VEGFR-2 inhibitors. The focus is on the validation of target engagement in preclinical tumor models, a critical step in the development of targeted cancer therapies. This document summarizes key performance data, details experimental methodologies for assessing target engagement, and visually represents the relevant biological pathways and experimental workflows.
Introduction to this compound and VEGFR-2 Inhibition
This compound is an orally active and selective inhibitor of VEGFR-2 kinase, a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] By inhibiting VEGFR-2, this compound aims to disrupt the tumor blood supply, thereby impeding its growth and spread. Validating that a drug like this compound effectively engages its target in the complex environment of a tumor is paramount for its clinical development. This guide compares this compound with other well-known VEGFR-2 inhibitors such as Pazopanib, Sorafenib, Sunitinib, Vandetanib, and Axitinib, for which in vivo target engagement data is available.
Comparative Analysis of VEGFR-2 Inhibitors
The following tables summarize the in vitro potency and in vivo target engagement of this compound and its alternatives. While direct in vivo target engagement data for this compound in terms of VEGFR-2 phosphorylation inhibition in tumors is not publicly available, its in vitro potency and in vivo anti-tumor activity are presented alongside the available in vivo target modulation data for other inhibitors.
Table 1: In Vitro Potency of VEGFR-2 Inhibitors
| Compound | Target(s) | VEGFR-2 IC50 (nM) | VEGFR-2 Ki (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | VEGFR-2 | 23 | 49 | Flk-1 (40), VEGFR-1 (400), PDGFR-β (200) [1] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 30 | - | VEGFR-1 (10), VEGFR-3 (47), PDGFRβ (84), c-Kit (74) |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT-3, RET, Raf | 90 | - | VEGFR-1 (26), VEGFR-3 (20), PDGFR-β (57), c-Kit (68), FLT-3 (58), RET (43), Raf-1 (6), B-Raf (22) |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FLT3, RET | 80 (Ki) | 9 | PDGFRβ (2, Ki), c-Kit, FLT3 |
| Vandetanib | VEGFR-2, EGFR, RET | 40 | - | EGFR (500), RET (100)[2][3] |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.2 | - | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[4] |
Table 2: In Vivo Tumor Growth Inhibition and Target Engagement
| Compound | Xenograft Model | Dose | Effect on Tumor Growth | In Vivo VEGFR-2 Phosphorylation Inhibition |
| This compound | L2987 (lung), HCT-116 (colon) | 12.5-180 mg/kg, p.o. | Anti-tumor activity observed [1] | Data not publicly available |
| Pazopanib | SKOV3ip1 (ovarian) | 100 mg/kg, daily | Not specified | Significant decrease in pVEGFR-2[5] |
| Sorafenib | Orthotopic anaplastic thyroid carcinoma | 40 and 80 mg/kg | 63% and 93% inhibition, respectively[5] | Efficiently inhibited VEGFR-2 activation[5] |
| Sunitinib | Kras/Lkb1-driven lung cancer | Not specified | Prolonged survival | Inhibition of pVEGFR2 in tumor lysate |
| Vandetanib | Human cancer xenografts | Not specified | Anti-tumor activity | Inhibited VEGFR-2 signaling[6] |
| Axitinib | M24met (melanoma) | 100 mg/kg, single dose p.o. | Not specified | Markedly suppressed murine VEGFR-2 phosphorylation for up to 7 hours[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate target engagement, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for assessing target engagement in preclinical tumor models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments used to validate VEGFR-2 target engagement.
Western Blot for Phospho-VEGFR-2 (p-VEGFR-2) in Tumor Xenografts
This protocol is a generalized procedure for detecting the phosphorylation status of VEGFR-2 in tumor tissue lysates, a direct measure of target engagement by an inhibitor.
-
Tumor Lysate Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in RIPA lysis buffer (or a similar buffer containing protease and phosphatase inhibitors) on ice.
-
The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
The supernatant (protein lysate) is collected, and the protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-50 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
Samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
The membrane is incubated with a primary antibody specific for phospho-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C with gentle agitation.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After another series of washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total VEGFR-2 and a loading control protein (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for p-VEGFR-2 in Tumor Sections
IHC allows for the visualization of target engagement within the spatial context of the tumor microenvironment.
-
Tissue Preparation:
-
Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on charged glass slides.
-
-
Antigen Retrieval and Staining:
-
Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen retrieval is performed by heating the slides in a citrate-based buffer.
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Slides are blocked with a serum-based blocking solution.
-
The primary antibody against p-VEGFR-2 is applied and incubated (e.g., overnight at 4°C).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.
-
The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Slides are dehydrated, cleared, and coverslipped.
-
Images are captured using a light microscope, and the intensity and distribution of the staining are analyzed, often with the aid of image analysis software.
-
Conclusion
Validating target engagement in tumors is a cornerstone of preclinical drug development for targeted therapies. While this compound demonstrates potent in vitro inhibition of VEGFR-2 and promising anti-tumor activity in vivo, a direct comparison of its in vivo target engagement with other established VEGFR-2 inhibitors is limited by the lack of publicly available data on its ability to inhibit VEGFR-2 phosphorylation in tumor models. The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and interpret studies aimed at validating the in vivo efficacy of novel VEGFR-2 inhibitors. Future studies directly comparing the in vivo pharmacodynamics of this compound with other agents will be crucial to fully understand its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-605541 Versus Monoclonal Antibody Anti-VEGF Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule VEGFR-2 inhibitor, BMS-605541, and established anti-VEGF monoclonal antibody therapies. This report synthesizes preclinical and clinical data to evaluate their respective mechanisms of action, efficacy, and the experimental protocols underpinning these findings.
Introduction: Targeting the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated through VEGF receptor 2 (VEGFR-2), is a key regulator of this process. Consequently, inhibiting this pathway has become a cornerstone of anti-cancer therapy. Two major strategies have emerged: monoclonal antibodies that sequester the VEGF ligand and small molecule inhibitors that target the intracellular kinase domain of the receptor. This guide compares this compound, a selective, orally active inhibitor of VEGFR-2 kinase, with anti-VEGF monoclonal antibodies like bevacizumab and ranibizumab.
Mechanism of Action
This compound and anti-VEGF monoclonal antibodies inhibit the same signaling pathway but through distinct mechanisms.
This compound is an ATP-competitive inhibitor of VEGFR-2 kinase. By binding to the ATP-binding site on the intracellular domain of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2]
Anti-VEGF monoclonal antibodies , such as bevacizumab and ranibizumab, function extracellularly. They bind to circulating VEGF-A, preventing it from docking with its receptor, VEGFR-2, on the surface of endothelial cells. This blockade of the ligand-receptor interaction effectively inhibits the initiation of the signaling cascade.[3]
Below is a diagram illustrating the VEGF signaling pathway and the points of intervention for both therapeutic modalities.
Caption: Mechanism of action of this compound and anti-VEGF monoclonal antibodies.
Preclinical Efficacy: A Comparative Look
In Vitro Data
| Compound | Assay | Cell Line | IC50 |
| This compound | VEGF-induced HUVEC Growth Inhibition | HUVEC | 25 nM[1] |
| Bevacizumab | VEGF-induced Endothelial Cell Proliferation | - | ED50 of 50 ± 5 ng/mL[4] |
In Vivo Data: Human Tumor Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | L-2987 (Human Lung Carcinoma) | 180 mg/kg, p.o., qd | 82% | Borzilleri et al., 2006[2] |
| This compound | HCT-116 (Human Colon Carcinoma) | 180 mg/kg, p.o., qd | 59% | Borzilleri et al., 2006[2] |
| Bevacizumab | Feline Mammary Carcinoma | - | Suppressed tumor growth | [3] |
| Bevacizumab | Canine Hemangiopericytoma | - | Suppressed tumor growth | [5] |
| Bevacizumab | Human Rhabdomyosarcoma | 5.0 mg/kg, i.p., twice weekly | 95% | [4] |
Clinical Performance of Anti-VEGF Monoclonal Antibodies
While clinical trial data for this compound is not publicly available, extensive data exists for anti-VEGF monoclonal antibodies in various indications.
Bevacizumab in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Study 2107 (First-Line) | Avastin + IFL | 402 | 20.3 months | 10.6 months | 45%[6] |
| Placebo + IFL | 411 | 15.6 months | 6.2 months | 35%[6] | |
| ETNA Cohort (Real-World) | Bevacizumab + Irinotecan-based chemo | 360 | 25.3 months | 10.1 months | -[7] |
Ranibizumab in Neovascular (Wet) Age-Related Macular Degeneration (AMD)
| Clinical Trial | Treatment Arm | N | Mean Change in Visual Acuity (ETDRS letters) at 1 Year |
| MARINA | Ranibizumab (0.5 mg, monthly) | - | +7.2 |
| Sham injection | - | -10.4 | |
| ANCHOR | Ranibizumab (0.5 mg, monthly) | - | +11.3 |
| Verteporfin PDT | - | -9.5 | |
| RIVAL | Ranibizumab (0.5 mg, treat-and-extend) | 127 | +7.2[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these anti-angiogenic agents.
Human Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an anti-cancer agent.
Caption: Workflow for a human tumor xenograft study.
Detailed Steps:
-
Cell Culture: Human tumor cell lines (e.g., L-2987 lung carcinoma, HCT-116 colon carcinoma) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of the human tumor cells.[9]
-
Implantation: A suspension of tumor cells (typically 1-10 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²) / 2.[10]
-
Treatment Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is typically administered orally (p.o.) daily (qd), while bevacizumab is administered intraperitoneally (i.p.) on a schedule such as twice weekly. The control group receives a vehicle.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum volume. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Endothelial Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Caption: Workflow for an endothelial tube formation assay.
Detailed Steps:
-
Plate Preparation: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and incubated at 37°C to allow for solidification.[11]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.[11]
-
Treatment: The cells are treated with the test compound (this compound or an anti-VEGF antibody) in the presence of an angiogenic stimulus like VEGF.
-
Incubation: The plate is incubated for a period of 4 to 18 hours to allow for the formation of tube-like structures.[11]
-
Analysis: The formation of capillary-like networks is observed and quantified using a microscope. Parameters such as the number of junctions, total tube length, and number of loops are measured to assess the pro- or anti-angiogenic effects of the test compound.[12]
Conclusion
This compound and anti-VEGF monoclonal antibodies represent two distinct and effective strategies for targeting the VEGF signaling pathway. This compound offers the advantage of oral administration and direct inhibition of the VEGFR-2 kinase, while monoclonal antibodies have a well-established clinical track record in various cancer types and ocular diseases. The preclinical data suggests that both approaches can potently inhibit angiogenesis and tumor growth. The choice between a small molecule inhibitor and a monoclonal antibody for a specific therapeutic application will depend on a variety of factors, including the tumor type, the desired pharmacokinetic profile, and the potential for combination with other therapies. Further head-to-head comparative studies would be invaluable in delineating the specific advantages of each approach in different clinical contexts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]
- 7. Survival outcomes of bevacizumab in first-line metastatic colorectal cancer in a real-life setting: results of the ETNA cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ranibizumab and Aflibercept on Best-Corrected Visual Acuity in Treat-and-Extend for Neovascular Age-Related Macular Degeneration: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of small molecule VEGFR inhibitors
A Head-to-Head Comparison of Small Molecule VEGFR Inhibitors for Researchers
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels. This pathway is crucial not only in physiological processes but also in pathological conditions, most notably in tumor growth and metastasis, where new blood vessels are required to supply nutrients to growing tumors.[1][2] The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR1 (Flt-1), VEGFR2 (KDR/Flk-1), and VEGFR3 (Flt-4).[3] Of these, VEGFR2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4][5][6] Consequently, inhibiting VEGFR signaling, particularly through VEGFR2, has become a cornerstone of anti-angiogenic therapy in oncology.[6][7]
Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding pocket of VEGFRs have been successfully developed and approved for various cancers.[6][8] These inhibitors, however, exhibit significant differences in their potency, kinase selectivity, and consequently, their efficacy and safety profiles.[9] Understanding these differences is critical for researchers in drug development and for scientists selecting the appropriate tool compounds for preclinical studies.
This guide provides an objective, data-driven comparison of several prominent small molecule VEGFR inhibitors, focusing on their biochemical potency, kinase selectivity, and cellular and in vivo efficacy.
Upon binding of VEGF ligands (like VEGF-A), VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling cascades that collectively regulate endothelial cell proliferation, migration, survival, and permeability.[1][3] Key activated pathways include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1][4]
References
- 1. cusabio.com [cusabio.com]
- 2. Antiangiogenic agents: an update on small molecule VEGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to BMS-605541 and Immune Checkpoint Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is paving new avenues for cancer treatment. This guide provides a comprehensive analysis of the preclinical evidence supporting the synergistic combination of BMS-605541, a potent VEGFR-2 inhibitor, with immune checkpoint inhibitors (ICIs). While direct preclinical studies on the combination of this compound with ICIs are not extensively documented in publicly available literature, the well-established role of VEGFR-2 inhibition in modulating the tumor microenvironment provides a strong rationale for this therapeutic strategy. This guide will, therefore, draw upon the wealth of data from studies investigating the combination of other VEGFR-2 inhibitors with ICIs to offer a comparative overview of the expected synergistic effects, supported by experimental data and detailed protocols.
Mechanism of Synergy: A Two-Pronged Attack on Cancer
The combination of this compound and immune checkpoint inhibitors is predicated on a synergistic mechanism that targets both the tumor vasculature and the host immune response. This compound, by inhibiting VEGFR-2, can normalize the tumor vasculature, leading to a less hypoxic and immunosuppressive tumor microenvironment. This "vascular normalization" facilitates the infiltration and function of effector T cells, which are unleashed by immune checkpoint inhibitors that block inhibitory signals like PD-1/PD-L1.
dot
A Preclinical Meta-Analysis of BMS-605541: A Comparative Guide for Researchers
In the landscape of anti-angiogenic cancer therapies, small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have emerged as a cornerstone of treatment. This guide provides a comprehensive meta-analysis of the preclinical data for BMS-605541, a potent and selective VEGFR-2 inhibitor. For comparative context, we will juxtapose its performance with the well-established multi-kinase inhibitors, sunitinib and sorafenib, which also target the VEGFR pathway. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile.
Data Presentation: Quantitative Efficacy and Selectivity
The preclinical efficacy of this compound has been characterized through in vitro kinase assays, cell-based proliferation assays, and in vivo tumor xenograft models. The following tables summarize the key quantitative data for this compound and provide a comparison with sunitinib and sorafenib based on available preclinical data in similar models.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Ki (nM) |
| This compound | VEGFR-2 (KDR) | 23 [1] | 49 [1] |
| Flk-1 | 40[1] | - | |
| VEGFR-1 | 400[1] | - | |
| PDGFR-β | 200[1] | - | |
| Sunitinib | VEGFR-2 (KDR) | 9 | - |
| PDGFR-β | 2 | - | |
| c-Kit | 4 | - | |
| FLT3 | 1 | - | |
| Sorafenib | VEGFR-2 (KDR) | 90 | - |
| B-Raf | 22 | - | |
| c-Raf | 6 | - | |
| PDGFR-β | 57 | - |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HUVEC | VEGF-stimulated proliferation | 25 [1] |
| Sunitinib | HUVEC | VEGF-stimulated proliferation | 2.8 |
| Sorafenib | HUVEC | VEGF-stimulated proliferation | 10-20 |
Table 3: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | HCT-116 (Colon) | 12.5-180 mg/kg, p.o., qd or bid for 14 days [1] | Significant antitumor activity [1] |
| L2987 (Lung) | 12.5-180 mg/kg, p.o., qd or bid for 14 days[1] | Significant antitumor activity[1] | |
| Sunitinib | HCT-116 (Colon) | 30 mg/kg, p.o., qd for 21 days[2] | Significant reduction in tumor volume[2] |
| Sorafenib | HT-29 (Colon) | Not specified | Significant inhibition of tumor neovascularization[3] |
| PLC/PRF/5 (HCC) | 100 mg/kg, p.o., qd for 14-21 days | Partial tumor regression in 50% of mice[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro VEGFR-2 Kinase Assay
A typical in vitro kinase assay to determine the IC50 value of an inhibitor against VEGFR-2 involves the following steps:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or for use with a detection reagent), kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and added to the wells of a microplate.
-
Recombinant VEGFR-2 kinase and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 30°C)[5][6].
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as a filter-binding assay for radiolabeled ATP or a luminescence-based assay for ADP detection[5][6].
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Procedure:
-
HUVECs are seeded into 96-well plates and allowed to attach.
-
The cells are then serum-starved for a period to reduce basal proliferation.
-
Cells are treated with serial dilutions of the test compound (this compound) in the presence of a stimulating concentration of VEGF (e.g., 20 ng/mL)[7].
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTT, XTT, or PrestoBlue.
-
The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value for the inhibition of VEGF-stimulated proliferation.
-
In Vivo Human Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in an animal model.
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells[8].
-
Tumor Implantation: A suspension of human tumor cells (e.g., HCT-116 or L2987) is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound (this compound) is administered orally at various doses and schedules[1]. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualization
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: Mechanism of this compound action on the VEGFR-2 signaling pathway.
Experimental Workflow for In Vivo Xenograft Study```dot
Caption: Logical flow of the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ausl.re.it [ausl.re.it]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of BMS-605541: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of BMS-605541, a potent and selective VEGFR-2 inhibitor intended for research use only.
This compound is not intended for human or veterinary use and should be handled by trained professionals in a laboratory setting. While it may be shipped as a non-hazardous chemical, adherence to proper disposal protocols is mandatory to ensure safety and compliance with regulations.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the handling and storage requirements for this compound. This information, gathered from chemical suppliers, informs the necessary precautions during the disposal process.
| Parameter | Information | Source |
| Use | For research use only. Not for medical, human, or veterinary use. | MedKoo Biosciences, CP Lab Safety[1][2] |
| Shipping Classification | Shipped as a non-hazardous chemical under ambient temperature.[1] | MedKoo Biosciences[1] |
| Storage | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | MedKoo Biosciences[1] |
| Purity | Typically >95-98%. | MedKoo Biosciences, CP Lab Safety[1][2] |
Step-by-Step Disposal Procedure
Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedure is based on general best practices for the disposal of research-grade chemical compounds.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. Always consult with your EHS office before proceeding with the disposal of any chemical waste.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and empty vials, should be considered contaminated and disposed of as chemical waste. These items should be collected in a designated, labeled container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" and its chemical formula if available), concentration (if in solution), and any known hazard information.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, and in accordance with your institution's guidelines.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste. Do not dispose of this compound or its containers in regular trash or down the drain.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulations. If a Safety Data Sheet is provided by the supplier, its instructions should be followed.
References
Personal protective equipment for handling BMS-605541
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BMS-605541. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. As a potent, ATP-competitive VEGFR-2 inhibitor, this compound requires careful handling to prevent potential health hazards. While a specific Safety Data Sheet (SDS) with detailed toxicology is not publicly available, the recommendations below are based on best practices for handling potent, biologically active small molecules and kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, it should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation of aerosolized powder, skin contact, and ingestion. Appropriate personal protective equipment is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the designated handling area. |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves should be worn. The outer glove should be changed immediately upon contamination. |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, solid-front gown that is resistant to chemical permeation is required. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Protocol
1. Designated Handling Area:
-
All work with solid this compound and concentrated stock solutions must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). This containment is essential to minimize inhalation exposure.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
3. Weighing and Solution Preparation:
-
Solid Compound: When weighing the solid form of this compound, use a balance inside the fume hood or BSC. Use a spatula to carefully transfer the powder to a tared weigh boat.
-
Solution Preparation: To prepare a stock solution, add the solvent directly to the vial containing the pre-weighed compound whenever possible to avoid transferring the powder. This compound is soluble to 100 mM in DMSO.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
4. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental systems, work within the fume hood or BSC.
-
Use caution to avoid splashes and aerosol generation.
5. Decontamination and Doffing PPE:
-
Workspace Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent). Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh boats, and any other solid materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical and cytotoxic waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Decision Logic for PPE Selection
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
